2-Phenyl-1,3-dioxan-5-ol: Structural Profiling, Synthesis, and Advanced Applications
A Comprehensive Technical Guide for Researchers and Drug Development Professionals Executive Summary In modern synthetic chemistry, the precise control of protecting groups and molecular scaffolds is paramount. 2-Phenyl-...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In modern synthetic chemistry, the precise control of protecting groups and molecular scaffolds is paramount. 2-Phenyl-1,3-dioxan-5-ol (commonly known as 1,3-O-benzylideneglycerol or benzaldehyde glycerol acetal) serves as a highly versatile building block. Formed via the acid-catalyzed acetalization of glycerol with benzaldehyde, this compound effectively masks the 1- and 3-hydroxyl groups of glycerol, leaving the secondary C5 hydroxyl available for targeted functionalization. As an application scientist, I rely on this scaffold not only for carbohydrate chemistry but also as a critical precursor in the development of biodegradable polycarbonates and cannabinoid receptor (CB1) mimetics. This guide deconstructs the thermodynamic principles governing its synthesis, provides a self-validating experimental protocol, and maps its downstream utility.
The reaction between glycerol and benzaldehyde yields a mixture of structural isomers: the five-membered 1,3-dioxolane and the six-membered 1,3-dioxane rings. The six-membered ring, 2-phenyl-1,3-dioxan-5-ol, exists as cis and trans diastereomers.
The cis-isomer (CAS 4141-19-9) is synthetically prioritized because the bulky phenyl group occupies an equatorial position, minimizing 1,3-diaxial interactions and conferring superior thermodynamic stability ()[1]. This stability allows it to be isolated as a highly pure crystalline solid, whereas the isomeric mixtures (CAS 1708-40-3) often present as viscous liquids ()[2].
The synthesis of 2-phenyl-1,3-dioxan-5-ol is a classic demonstration of kinetic versus thermodynamic control. The reaction is initiated by the protonation of benzaldehyde, followed by nucleophilic attack from glycerol to form a hemiacetal. Subsequent dehydration yields a highly reactive oxocarbenium ion.
Causality in Isomer Formation: The primary hydroxyl groups of glycerol react rapidly to form the five-membered 1,3-dioxolane ring (kinetic product). However, under extended thermal conditions, the reaction is reversible. The system equilibrates to form the six-membered 1,3-dioxane ring (thermodynamic product), which is structurally more relaxed ()[3].
Reaction pathway showing kinetic vs. thermodynamic control in acetalization.
To achieve high yields of the desired cis-2-phenyl-1,3-dioxan-5-ol, the protocol must actively manipulate Le Chatelier's principle. Water, a byproduct of the condensation, must be continuously removed to prevent the hydrolysis of the acetal back to its starting materials.
Step-by-Step Methodology
Reagent Preparation: Charge a round-bottom flask with equimolar amounts of anhydrous glycerol and freshly distilled benzaldehyde.
Solvent & Catalyst Selection: Add cyclohexane or toluene as the solvent. Causality: These solvents form a low-boiling hetero-azeotrope with water, enabling its physical removal. Introduce a catalytic amount of Amberlyst-15 (a solid acid resin) or p-toluenesulfonic acid (p-TsOH).
Azeotropic Distillation: Equip the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Monitor the accumulation of water in the Dean-Stark trap. Validation: The reaction is deemed complete when the theoretical volume of water (1 equivalent) is collected.
Workup: Cool the mixture to room temperature. If using Amberlyst-15, filter the catalyst. If using p-TsOH, neutralize with saturated aqueous NaHCO₃ to quench the acid and prevent reverse hydrolysis during concentration.
Isomer Isolation (Crystallization): Concentrate the organic layer under reduced pressure. Dissolve the crude residue in a hot mixture of ethyl acetate and hexanes. Causality: As the solution cools, the cis-isomer preferentially crystallizes due to its highly ordered, thermodynamically stable lattice, leaving the trans-isomer and 5-membered rings in the mother liquor ()[4].
Self-Validation System:
TLC: Confirm the disappearance of benzaldehyde.
¹H-NMR: Analyze the isolated crystals. The diagnostic acetal proton (at C2) of the cis-isomer appears as a distinct singlet (~5.5 ppm in CDCl₃), validating stereochemical purity.
Advanced Applications in Drug Development & Polymer Science
The isolated secondary hydroxyl group of 2-phenyl-1,3-dioxan-5-ol is a prime target for downstream functionalization, making it a critical intermediate in two major fields:
Pharmaceuticals: It acts as a core scaffold for synthesizing arachidonoylglycerol mimetics, which are potent and selective ligands for CB1 cannabinoid receptors ()[4]. By acylating the C5 hydroxyl and subsequently deprotecting the acetal, researchers can generate highly specific bioactive lipids.
Polymer Chemistry: Reaction of the C5 hydroxyl with protective groups (e.g., benzyl chloride) followed by acetal deprotection and phosgenation yields 5-benzyloxy-1,3-dioxan-2-one. This cyclic carbonate monomer undergoes ring-opening polymerization (ROP) with ε-caprolactone to form advanced biodegradable polycarbonates used in drug delivery systems ().
Downstream synthetic workflows for pharmaceutical and polymer applications.
References
PubChem , 1,3-Dioxan-5-ol, 2-phenyl- (CID 74362). National Center for Biotechnology Information. Available at:[Link]
Deutsch et al. / RSC Green Chemistry , Acetalisation of glycerol with benzaldehyde. Royal Society of Chemistry. Available at:[Link]
An In-Depth Technical Guide to 2-Phenyl-1,3-dioxan-5-ol (CAS 1708-40-3): Mechanistic Utility in Advanced Polymer Synthesis Executive Summary In the landscape of advanced biomaterials and synthetic organic chemistry, the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 2-Phenyl-1,3-dioxan-5-ol (CAS 1708-40-3): Mechanistic Utility in Advanced Polymer Synthesis
Executive Summary
In the landscape of advanced biomaterials and synthetic organic chemistry, the regioselective protection of polyols is a foundational strategy. 2-Phenyl-1,3-dioxan-5-ol (CAS 1708-40-3), commonly referred to as 1,3-O-Benzylideneglycerol, serves as a critical linchpin in this domain. By effectively masking the 1- and 3-hydroxyl groups of glycerol within a stable benzylidene acetal, this molecule isolates the secondary 5-hydroxyl group for targeted functionalization.
As a Senior Application Scientist, I have observed that the true value of 1,3-O-Benzylideneglycerol lies not just in its protective capacity, but in its role as a primary precursor for 5-benzyloxy-1,3-dioxan-2-one —a cyclic carbonate monomer. This monomer is instrumental in the synthesis of functionalized polycarbonates, biodendrimers, and injectable hydrogels used in targeted drug delivery and tissue engineering[1][2]. This whitepaper deconstructs the physicochemical properties, structural dynamics, and self-validating experimental protocols associated with 2-Phenyl-1,3-dioxan-5-ol.
Physicochemical Profiling & Structural Dynamics
2-Phenyl-1,3-dioxan-5-ol exists as a mixture of cis and trans diastereoisomers. However, because downstream applications typically involve the removal of the benzylidene acetal to yield a symmetric glycerol derivative (e.g., 2-O-benzylglycerol), this isomeric mixture does not complicate the stereochemistry of the final polymeric products.
Table 1: Physicochemical Properties of 2-Phenyl-1,3-dioxan-5-ol [3]
The architectural design of biodegradable polymers requires monomers that can undergo controlled polymerization while retaining functional groups for post-polymerization modification. 2-Phenyl-1,3-dioxan-5-ol is the starting node for this workflow.
Regioselective Protection vs. 1,2-Acetonides
While glycerol can be protected as a 1,2-acetonide (yielding solketal), the 1,3-benzylidene protection offered by 2-Phenyl-1,3-dioxan-5-ol is thermodynamically favored under specific acetalization conditions. This symmetry is crucial: it leaves the secondary hydroxyl group available. When this hydroxyl is functionalized (e.g., benzylated) and the acetal is subsequently hydrolyzed, the result is a symmetrically substituted 1,3-diol, which is the exact structural requirement for forming a 6-membered cyclic carbonate[1].
Pathway to Functionalized Polycarbonates
The primary industrial and academic application of 2-Phenyl-1,3-dioxan-5-ol is its conversion into 5-benzyloxy-1,3-dioxan-2-one . This cyclic carbonate undergoes Ring-Opening Polymerization (ROP) with lactones (such as ε-caprolactone or D,L-lactide)[1][4]. Following polymerization, the benzyl protecting group can be cleanly removed via palladium-catalyzed hydrogenolysis, unmasking a dense array of hydroxyl groups along the polymer backbone. These hydroxyls serve as anchoring points for drugs, fluorophores, or crosslinking agents[4].
Synthetic workflow from 2-Phenyl-1,3-dioxan-5-ol to functionalized biodegradable polycarbonates.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.
Protocol 1: Synthesis of 5-Benzyloxy-1,3-dioxan-2-one
Causality Check: Phosgene is traditionally used for cyclic carbonate synthesis but poses severe inhalation hazards[5]. This protocol utilizes ethyl chloroformate , a safer, liquid alternative that achieves high-yield ring closure driven by the entropic release of ethanol and the precipitation of triethylamine hydrochloride[1][6].
Step 1: Benzylation of the Secondary Hydroxyl
Dissolve 50 g (0.28 mol) of 2-Phenyl-1,3-dioxan-5-ol in 500 mL of anhydrous Tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.
Cool the flask in an ice bath (0 °C). Add 33.5 g (0.84 mol) of finely crushed Potassium Hydroxide (KOH). Rationale: KOH deprotonates the 5-hydroxyl, enhancing its nucleophilicity.
Add 49.6 mL (0.42 mol) of Benzyl Bromide dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.
Quench, extract with dichloromethane (DCM), and evaporate to yield 5-benzyloxy-2-phenyl-1,3-dioxane.
Step 2: Acetal Deprotection
Dissolve the crude intermediate in 300 mL of Methanol.
Add 150 mL of 2N Hydrochloric Acid (HCl) and reflux at 80 °C for 2 hours. Rationale: The benzylidene acetal is highly acid-labile, whereas the newly formed benzyl ether is stable under these conditions, ensuring selective deprotection.
Evaporate the solvent under high vacuum to yield 2-O-benzylglycerol (>98% yield)[1].
Step 3: Cyclic Carbonate Ring Closure
Dissolve the 2-O-benzylglycerol in 650 mL of anhydrous THF at 0 °C under nitrogen.
Add 22.4 mL (0.29 mol) of Ethyl Chloroformate.
Prepare an addition funnel with 32.8 mL (0.29 mol) of Triethylamine (TEA) mixed with an equal volume of THF. Dispense dropwise (1 drop/sec) to manage the exothermic reaction. Rationale: TEA acts as an acid scavenger, neutralizing the HCl generated during the nucleophilic acyl substitution, thereby driving the reaction forward.
Stir for 4 hours. Filter the precipitated TEA-HCl salt via a Büchner funnel.
Evaporate the filtrate, dissolve in DCM, and crystallize using diethyl ether at -20 °C to yield pure 5-benzyloxy-1,3-dioxan-2-one[1].
Protocol 2: Ring-Opening Polymerization (ROP) with ε-Caprolactone
Causality Check: Tin(II) 2-ethylhexanoate, Sn(Oct)₂, is utilized as the catalyst because it operates via a highly controlled coordination-insertion mechanism. This prevents transesterification (backbiting), resulting in polymers with narrow polydispersity indices (PDI)[2][4].
In a dry, inert 100-mL Schlenk flask, combine 2.1 g of 5-benzyloxy-1,3-dioxan-2-one and 5.7 g of ε-Caprolactone[1].
Add a catalytic amount (e.g., 240 mg) of Sn(Oct)₂.
Seal the flask and submerge it in a silicone oil bath preheated to 140 °C. Stir for 24 hours.
Terminate the reaction by cooling. Dissolve the crude polymer in DCM and precipitate into cold methanol.
Validation: Analyze the purified copolymer via ¹H NMR. The composition is confirmed by integrating the benzylic proton chemical shift (4.58–4.68 ppm) against the characteristic methylene peak of caprolactone (2.3 ppm)[1].
Downstream Applications: Tissue Engineering & Drug Delivery
Once the poly(1,3-glycerol carbonate-co-caprolactone) is synthesized, the benzyl groups are removed via Pd/C-catalyzed hydrogenolysis[1]. The resulting free hydroxyl groups transform the hydrophobic polymer into an amphiphilic or highly functionalizable scaffold.
In drug development, these scaffolds are utilized to create injectable thermogels [2]. By conjugating hydrophilic blocks (like PEG) or hydrophobic lipid tails (like stearic acid) to the unmasked hydroxyls, scientists can tune the lower critical solution temperature (LCST) of the polymer. This allows the material to remain liquid at room temperature for easy injection, but spontaneously gel at body temperature (37 °C) to form a sustained-release drug depot[2].
References
Zhang, L., et al. "Fabricating Superhydrophobic Polymeric Materials for Biomedical Applications". Journal of Visualized Experiments (JoVE). Available at:[Link]
ResearchGate. "Synthesis of PCL–PEG–PCL Triblock Copolymer via Organocatalytic Ring-Opening Polymerization and Its Application as an Injectable Hydrogel". Journal of Chemical Education. Available at:[Link]
ResearchGate. "Poly(carbonate ester)s Based on Units of 6-Hydroxyhexanoic Acid and Glycerol". Macromolecules. Available at: [Link]
European Patent Office. "Antiviral compounds - Patent 0072027". Epo.org. Available at:[Link]
An In-depth Technical Guide to 2-Phenyl-1,3-dioxan-5-ol and its Synonyms
This guide provides a comprehensive technical overview of 2-Phenyl-1,3-dioxan-5-ol, also known by its common synonym, 1,3-O-Benzylideneglycerol.[1][2] Intended for researchers, scientists, and professionals in drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 2-Phenyl-1,3-dioxan-5-ol, also known by its common synonym, 1,3-O-Benzylideneglycerol.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, chemical properties, and diverse applications of this versatile chiral building block.
Introduction: A Versatile Building Block
2-Phenyl-1,3-dioxan-5-ol is a valuable organic compound that serves as a key intermediate in a multitude of synthetic pathways.[3][4] Its structure, derived from the acid-catalyzed reaction of glycerol and benzaldehyde, features a six-membered 1,3-dioxane ring.[1] This framework is of significant interest in synthetic chemistry due to its distinct conformational properties, preferentially adopting a chair conformation to minimize torsional strain.
The presence of a hydroxyl group and a phenyl group, along with the chiral center at the 5-position of the dioxane ring, makes this compound a versatile precursor for the synthesis of more complex, biologically active molecules.[5][6] It is frequently utilized as a protecting group for the 1,3-diol of glycerol, a crucial strategy in multi-step syntheses where selective reactions on other parts of a molecule are necessary.
Synthesis and Chemical Properties
The primary and most widely used method for synthesizing 2-Phenyl-1,3-dioxan-5-ol is the direct acid-catalyzed acetalization of glycerol with benzaldehyde.[1] This condensation reaction can yield two isomeric cyclic acetals: the five-membered 1,3-dioxolane derivative and the six-membered 1,3-dioxane derivative.[1] While the formation of the five-membered ring is often kinetically favored, the six-membered dioxane ring is generally the thermodynamically more stable product.[1] The selectivity towards the desired 1,3-dioxane can be influenced by the choice of catalyst and reaction conditions.[1]
Stereochemistry
The synthesis of 2-Phenyl-1,3-dioxan-5-ol results in a mixture of cis and trans diastereomers, arising from the relative orientation of the phenyl group at the 2-position and the hydroxyl group at the 5-position of the dioxane ring. The cis isomer has these two groups on the same side of the ring, while in the trans isomer, they are on opposite sides. The separation and selective synthesis of these isomers are crucial for their application in stereospecific synthesis. For instance, cis-2-phenyl-1,3-dioxan-5-ol can be reacted with triphenylphosphine-carbon tetrabromide to yield a mixture of bromo-substituted dioxolanes and dioxanes.[7][8]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Phenyl-1,3-dioxan-5-ol is presented in the table below.
The utility of 2-Phenyl-1,3-dioxan-5-ol and its isomers lies in their role as chiral building blocks for the synthesis of a wide array of biologically active compounds.[10]
Synthesis of Bioactive Molecules
The cis isomer, in particular, is a reactant in the synthesis of several biologically significant molecules, including:
Arachidonoylglycerol mimetics that are selective for CB1 receptors.[5][6]
Core disaccharides of the Streptococcus pneumoniae type 23F capsular polysaccharide antigen.[5][6]
Anionic dendrimers with antibacterial properties.[5][6]
Polymer Chemistry
2-Phenyl-1,3-dioxan-5-ol serves as a starting material for the synthesis of glycerol-based monomers used in polymer chemistry.[7][8] For example, it is used to synthesize 5-benzyloxy-1,3-dioxan-2-one, a carbonate of a glycerol monomer, which can then undergo ring-opening polymerization with ε-caprolactone to form copolymers.[7][8] The cis isomer also participates as a monomer in the preparation of novel oligomeric prepolymers.
Protecting Group Chemistry
The formation of the 1,3-dioxane ring from glycerol and benzaldehyde is a classic example of protecting group chemistry. The cyclic acetal effectively masks the 1,3-diol of glycerol, allowing for selective reactions to occur at the remaining hydroxyl group. This strategy is fundamental in complex organic syntheses. The stability of the acetal in neutral or basic conditions and its ready cleavage under acidic conditions provide the necessary control for multi-step synthetic routes.
Experimental Protocols
Synthesis of 2-Phenyl-1,3-dioxan-5-ol
The following is a general procedure for the acid-catalyzed acetalization of glycerol with benzaldehyde.
Materials:
Glycerol
Benzaldehyde
p-Toluenesulfonic acid (catalyst)
Toluene (solvent)
Dean-Stark apparatus
Magnetic stirrer and heating mantle
Procedure:
To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and condenser, add glycerol, benzaldehyde (in a slight molar excess), a catalytic amount of p-toluenesulfonic acid, and toluene.
Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
After completion, cool the reaction mixture to room temperature.
Neutralize the acidic catalyst with a mild base (e.g., sodium bicarbonate solution).
Separate the organic layer and wash it with water and brine.
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
The crude product, a mixture of 1,3-dioxane and 1,3-dioxolane isomers, can be purified by crystallization or column chromatography to isolate the desired 2-Phenyl-1,3-dioxan-5-ol.
Visualization of Key Concepts
Synthesis of 2-Phenyl-1,3-dioxan-5-ol
Caption: Synthesis of 2-Phenyl-1,3-dioxan-5-ol.
Application as a Chiral Building Block
Caption: Applications of 2-Phenyl-1,3-dioxan-5-ol.
Conclusion
2-Phenyl-1,3-dioxan-5-ol, and its synonym 1,3-O-Benzylideneglycerol, represent a class of highly valuable and versatile chiral building blocks in modern organic synthesis. Their straightforward synthesis from readily available starting materials, coupled with their unique structural and chemical properties, makes them indispensable tools for researchers and scientists in the field of drug discovery and materials science. A thorough understanding of their synthesis, stereochemistry, and reactivity is paramount to leveraging their full potential in the development of novel and complex molecular architectures.
An In-depth Technical Guide to the Physical Properties of 2-Phenyl-1,3-dioxan-5-ol
Abstract This technical guide provides a comprehensive analysis of the core physical properties of 2-Phenyl-1,3-dioxan-5-ol (CAS No: 1708-40-3), a versatile organic building block. Focusing on melting point and solubilit...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive analysis of the core physical properties of 2-Phenyl-1,3-dioxan-5-ol (CAS No: 1708-40-3), a versatile organic building block. Focusing on melting point and solubility, this document is intended for researchers, scientists, and drug development professionals who utilize this compound in synthesis and formulation. We delve into the critical influence of stereoisomerism on these properties, provide validated experimental protocols for their determination, and explain the scientific rationale behind these methodologies. This guide serves as a practical reference for ensuring the accurate characterization and effective application of 2-Phenyl-1,3-dioxan-5-ol in a laboratory setting.
2-Phenyl-1,3-dioxan-5-ol, also known as 1,3-O-Benzylideneglycerol, is a heterocyclic compound derived from the acid-catalyzed acetalization of glycerol with benzaldehyde.[1][2] Its structure, featuring a six-membered dioxane ring with a phenyl substituent at the 2-position and a hydroxyl group at the 5-position, makes it a valuable intermediate in the synthesis of various polymers and biologically active molecules.[3][4][5]
A crucial aspect for any scientist working with this reagent is the understanding of its stereochemistry. The synthesis typically produces a mixture of cis and trans diastereomers, which differ in the spatial orientation of the phenyl and hydroxyl groups relative to the dioxane ring.[6][7] This isomeric composition significantly impacts the material's physical properties, including its melting point and solubility profile. Therefore, characterizing the specific batch in use is paramount for reproducible and reliable experimental outcomes.
Melting Point: A Critical Indicator of Purity and Isomeric Composition
The melting point of a crystalline solid is a fundamental physical property that provides insights into its identity and purity. For a pure, crystalline compound, the melting transition occurs over a narrow temperature range, often less than 1°C.[8] Conversely, the presence of impurities or a mixture of diastereomers typically results in a depressed and broadened melting range.[9]
Reported Melting Point Data
The reported melting point for 2-Phenyl-1,3-dioxan-5-ol varies depending on the isomeric composition of the material being analyzed.
The data indicates that the commonly available mixture of isomers and the purified cis isomer have similar, but not identical, melting ranges. The slight variation underscores the importance of experimental verification.
Experimental Protocol: Melting Point Determination (USP <741> Capillary Method)
The following protocol is based on the authoritative United States Pharmacopeia (USP) General Chapter <741> for determining melting range or temperature, which ensures accuracy and reproducibility.[4][13]
Causality and Rationale: This method relies on providing uniform and controlled heating to a finely powdered sample within a capillary tube. The use of a calibrated thermometer and a controlled heating rate ensures that the observed temperature accurately reflects the thermal energy required to overcome the crystal lattice forces of the solid, providing a precise measurement of the melting transition.[14][15]
Methodology:
Sample Preparation:
Ensure the 2-Phenyl-1,3-dioxan-5-ol sample is completely dry. As the compound can be hygroscopic, drying in a desiccator over a suitable drying agent may be necessary.[3][4]
Gently pulverize a small amount of the sample into a fine powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[14]
Charge a glass capillary tube (0.8-1.2 mm internal diameter) by pressing the open end into the powder, trapping a small amount of the sample.[4]
Compact the powder into a column of 2-3 mm at the bottom of the sealed tube by tapping the tube gently on a hard surface or by dropping it through a long glass tube.
Apparatus Setup:
Use a calibrated melting point apparatus (either a liquid bath or a metal block design) capable of controlled heating and clear observation of the sample.
Insert the charged capillary tube into the apparatus adjacent to a high-accuracy thermometer or temperature sensor.[15]
Measurement:
If the approximate melting point is known (approx. 83-86°C), heat the apparatus rapidly to a temperature about 10°C below the expected start of melting.[4]
Once this temperature is reached, reduce the heating rate to approximately 1-2°C per minute.[16] A slow heating rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, ensuring an accurate reading.
Record the temperature (T₁) at which the first droplet of liquid becomes visible.
Continue heating at the same slow rate.
Record the temperature (T₂) at which the last solid particle melts completely.
The melting range is reported as T₁ to T₂.
Diagram of Workflow:
Caption: Workflow for Melting Point Determination via the USP Capillary Method.
Solubility Profile: Guiding Formulation and Application
Solubility is a critical parameter that dictates how a compound can be stored, handled, and used in various applications, from organic synthesis to biological assays. Understanding the solubility of 2-Phenyl-1,3-dioxan-5-ol in different solvent systems is essential for its effective use.
Reported Solubility Data
Qualitative solubility data for 2-Phenyl-1,3-dioxan-5-ol has been reported by various chemical suppliers.
Solvent
Solubility
Rationale / Source(s)
Dimethyl Sulfoxide (DMSO)
Soluble
A powerful, polar aprotic solvent capable of dissolving a wide array of compounds.[3][4][17]
Water
Slightly Soluble
The polar hydroxyl group allows for some interaction with water, but the larger, non-polar phenyl and dioxane rings limit solubility.[11]
Oils
Soluble
The non-polar character of the phenyl group and dioxane backbone promotes solubility in lipophilic media.[11]
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[1] This protocol is adapted from the principles outlined in OECD Guideline 105.[10][11]
Causality and Rationale: This method establishes a thermodynamic equilibrium between the undissolved solid and the solvent, resulting in a saturated solution. By physically separating the excess solid and analyzing the concentration of the clear supernatant, a precise measurement of the maximum amount of solute that can dissolve at a specific temperature is obtained. Agitation and sufficient incubation time are crucial to ensure equilibrium is truly reached.[1]
Methodology:
Preparation of Saturated Solution:
Add an excess amount of 2-Phenyl-1,3-dioxan-5-ol to a known volume of the desired solvent (e.g., water, buffer, or an organic solvent) in a sealed glass vial. The presence of visible, undissolved solid is necessary.
Seal the vial tightly to prevent solvent evaporation.
Place the vial in a shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Phase Separation:
After the equilibration period, allow the vial to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solid to settle.
Carefully withdraw a sample of the clear supernatant. To ensure no solid particulates are transferred, centrifugation of the sample followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) is highly recommended.
Quantification:
Accurately determine the concentration of 2-Phenyl-1,3-dioxan-5-ol in the filtered supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature. Report the value in units such as mg/mL or mol/L.
Diagram of Workflow:
Caption: General Workflow for Equilibrium Solubility Determination.
Concluding Remarks
The physical properties of 2-Phenyl-1,3-dioxan-5-ol, particularly its melting point and solubility, are fundamentally linked to its isomeric composition. The melting range of 83-86°C is a key identifier, with the sharpness of this range serving as a reliable indicator of purity. The compound's solubility profile—soluble in DMSO and oils but only slightly soluble in water—aligns with its molecular structure. For researchers and developers, it is imperative to not only be aware of the reported data but also to employ standardized protocols, such as the USP <741> capillary method and the shake-flask solubility test, to validate the properties of the specific material being used. This diligence ensures the integrity and reproducibility of any subsequent synthetic or formulation work.
References
PubChem. (n.d.). 1,3-Dioxan-5-ol, 2-phenyl-. Retrieved from [Link]
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
Al-Dmour, R. (n.d.). Determination of the melting point.
United States Pharmacopeia. (n.d.). <741> Melting Range or Temperature. Retrieved from [Link]
METTLER TOLEDO. (2019, April 18). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]
Giani, S., & Towers, M. (2016, June 11). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Retrieved from [Link]
Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741. YouTube. Retrieved from [Link]
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
ResearchGate. (2013, May). Synthesis of bio–additive fuels from acetalization of glycerol with benzaldehyde over molybdenum promoted green solid acid catalysts. Request PDF. Retrieved from [Link]
thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]
Balakin, K. V., et al. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Journal of Biomolecular Screening, 9(1), 22–31. Retrieved from [Link]
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Green Chemistry.
MDPI. (2023, April 21). An Evaluation of Glycerol Acetalization with Benzaldehyde over a Ferromagnetic Heteropolyacid Catalyst. Catalysts. Retrieved from [Link]
ResearchGate. (2016). Preparation process of benzaldehyde glycerol acetal catalyzed by TsOH. Request PDF. Retrieved from [Link]
Comprehensive Spectral and Mechanistic Analysis of 2-Phenyl-1,3-dioxan-5-ol: ¹H and ¹³C NMR Elucidation
Executive Summary 2-Phenyl-1,3-dioxan-5-ol (also known as cis-1,3-O-benzylideneglycerol) is a highly versatile organic building block widely utilized in the synthesis of biologically active molecules, supramolecular aggr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Phenyl-1,3-dioxan-5-ol (also known as cis-1,3-O-benzylideneglycerol) is a highly versatile organic building block widely utilized in the synthesis of biologically active molecules, supramolecular aggregates, and amphiphilic block copolymers[1][2]. Because the acetalization of glycerol with benzaldehyde yields a thermodynamic mixture of five-membered (1,3-dioxolane) and six-membered (1,3-dioxane) rings, rigorous structural validation is paramount[3].
This whitepaper provides an in-depth technical breakdown of the synthesis, isolation, and Nuclear Magnetic Resonance (NMR) spectral characterization of the pure cis-six-membered isomer. By bridging mechanistic causality with self-validating analytical protocols, this guide serves as a definitive reference for researchers and drug development professionals.
Structural and Mechanistic Context
The formation of 2-phenyl-1,3-dioxan-5-ol is governed by reversible, acid-catalyzed acetalization thermodynamics. When glycerol reacts with benzaldehyde, the kinetic and thermodynamic pathways compete. The six-membered 1,3-dioxane ring is thermodynamically favored over the five-membered 1,3-dioxolane ring due to the minimization of steric strain, provided the reaction is driven to completion[3].
Specifically, the cis-isomer of the 1,3-dioxane product—where both the phenyl group at C2 and the hydroxyl group at C5 occupy equatorial positions in the chair conformation—represents the global energy minimum. This high symmetry is the fundamental basis for its distinct NMR signature and allows for its selective isolation via crystallization[4][5].
Figure 1: Synthetic workflow and isomer isolation pathway for cis-2-phenyl-1,3-dioxan-5-ol.
Self-Validating Experimental Protocols
To ensure scientific integrity, the synthesis and sample preparation must act as a self-validating system. The physical chemistry of the reaction setup directly dictates the purity of the NMR sample.
Step-by-Step Synthesis Workflow
Reagent Assembly : Combine freshly distilled benzaldehyde (0.47 mol) and glycerol (0.60 mol) in 69 mL of anhydrous toluene[5].
). Causality: The acid protonates the highly electrophilic carbonyl oxygen of benzaldehyde, drastically lowering the activation energy for nucleophilic attack by the primary hydroxyls of glycerol[3].
Azeotropic Distillation : Heat the mixture to reflux using a Dean-Stark apparatus. Causality: Toluene and water form a minimum-boiling azeotrope. The Dean-Stark trap physically removes the byproduct water (~8.5 mL), driving the reversible equilibrium strictly toward the acetal product according to Le Chatelier’s principle[5].
Isomer Isolation : Following solvent removal under reduced pressure, recrystallize the crude solid from an isopropyl ether/petroleum ether mixture. Causality: The cis-1,3-dioxane isomer selectively crystallizes out of the mixture due to its highly stable, symmetric equatorial-equatorial packing arrangement, leaving the 5-membered dioxolane impurities in the mother liquor[3][5].
NMR Sample Preparation (Quality Gate)
Desiccation : Dry the purified compound under high vacuum for 24 hours. Causality: The compound is hygroscopic; residual water will artificially broaden the hydroxyl signal and introduce an HDO peak that obscures the critical C5-H multiplet[1].
Solvation : Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is strictly selected over
because its strong hydrogen-bond acceptor capability locks the C5-hydroxyl proton, preventing rapid intermolecular exchange. This resolves the OH signal as a sharp doublet, confirming direct connectivity[2][5].
High-Resolution ¹H NMR Spectral Data
The ¹H NMR spectrum of cis-2-phenyl-1,3-dioxan-5-ol is highly diagnostic. The symmetry of the molecule simplifies the spectrum, acting as an internal validation of the six-membered ring structure[5].
Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Coupling (J, Hz)
Structural Assignment
3.48 – 3.52
Multiplet (m)
1H
-
C5-H (Methine, OCH₂CH OH)
3.91 – 3.97
Multiplet (m)
2H
-
C4-H , C6-H (Axial methylenes)
4.01 – 4.07
Multiplet (m)
2H
-
C4-H , C6-H (Equatorial methylenes)
4.99
Doublet (d)
1H
4.8
C5-OH (Hydroxyl proton)
5.53
Singlet (s)
1H
-
C2-H (Acetal methine, CH Ph)
7.33 – 7.40
Multiplet (m)
3H
-
Aromatic (meta/para, C3', C4', C5')
7.42 – 7.47
Multiplet (m)
2H
-
Aromatic (ortho, C2', C6')
Spectral Causality & Interpretation
The Acetal Gatekeeper (δ 5.53) : The sharp singlet at 5.53 ppm is the definitive marker of the cis-1,3-dioxane ring. If the sample were contaminated with the 5-membered 1,3-dioxolane isomer, this proton would shift downfield (typically ~5.8 ppm) and potentially split due to the loss of structural symmetry[5].
Hydroxyl Coupling (δ 4.99) : Because DMSO-d6 arrests proton exchange, the hydroxyl proton couples with the adjacent C5 methine proton, producing a clean doublet (
Hz).
Methylene Splitting (δ 3.91 & 4.01) : The rigid chair conformation of the dioxane ring places the C4 and C6 protons in distinct axial and equatorial magnetic environments. The axial protons (shielded by the ring current) appear at 3.91–3.97 ppm, while the equatorial protons appear slightly downfield at 4.01–4.07 ppm[4][5].
High-Resolution ¹³C NMR Spectral Data
The ¹³C NMR spectrum further corroborates the structural symmetry. A 10-carbon molecule yielding only 7 distinct carbon signals is absolute proof of the
Degenerate Methylenes (δ 71.4) : The C4 and C6 carbons resonate as a single, high-intensity peak at 71.4 ppm. In a 5-membered dioxolane mis-assembly, this symmetry is broken, and two distinct aliphatic carbon signals would emerge.
Acetal Carbon (δ 100.2) : The C2 carbon is highly deshielded due to the electron-withdrawing effects of the two adjacent oxygen atoms, firmly anchoring its shift at >100 ppm, a hallmark of cyclic acetals[5].
Conformational Dynamics & Stereochemistry
Beyond static structural confirmation, understanding the conformational dynamics of 1,3-dioxanes is crucial for researchers utilizing this compound in downstream polymerizations (e.g., macrobicyclic polyethers)[4].
The cis-isomer undergoes a rapid chair-to-chair ring flip at room temperature. However, the equilibrium heavily favors the conformer where the bulky phenyl group at C2 is equatorial. The C5 hydroxyl group also prefers the equatorial position to minimize 1,3-diaxial interactions with the axial protons at C4 and C6. This thermodynamic preference is what allows the cis-isomer to be selectively crystallized out of the crude reaction mixture, ensuring a highly pure monomer for subsequent supramolecular applications[3][4].
References
[1] National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 74362, 1,3-Dioxan-5-ol, 2-phenyl-." PubChem.[Link]
[4] RSC Publishing. "Synthesis of some out,in- and out,out-macrobicyclic polyethers derived from glycerol. Out,in–in,out isomerism." Journal of the Chemical Society, Perkin Transactions 1.[Link]
[2] Cellesi, F. et al. "Selective Protein Conjugation of Poly(glycerol monomethacrylate)." Macromolecules, American Chemical Society.[Link]
Safety and handling precautions for 2-Phenyl-1,3-dioxan-5-ol
Executive Summary 2-Phenyl-1,3-dioxan-5-ol (also known as 1,3-O-Benzylideneglycerol; CAS: 1708-40-3) is a highly versatile cyclic acetal building block utilized extensively in polymer chemistry and advanced organic synth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Phenyl-1,3-dioxan-5-ol (also known as 1,3-O-Benzylideneglycerol; CAS: 1708-40-3) is a highly versatile cyclic acetal building block utilized extensively in polymer chemistry and advanced organic synthesis[1]. As a critical precursor for the synthesis of glycerol carbonate monomers—specifically 5-benzyloxy-1,3-dioxan-2-one—it enables the development of biodegradable copolymers via ring-opening polymerization with ε-caprolactone[2]. Existing as a mixture of cis and trans isomers, this compound requires meticulous handling to preserve its stereochemical integrity and prevent moisture-induced degradation[1]. This whitepaper provides a field-proven framework for the physicochemical profiling, hazard mitigation, and experimental application of 2-Phenyl-1,3-dioxan-5-ol, grounded in validated safety data and peer-reviewed methodologies.
Understanding the physicochemical properties of 2-Phenyl-1,3-dioxan-5-ol is fundamental to predicting its reactivity and stability. The compound features a 1,3-dioxane ring with a phenyl substituent at the C2 position and a hydroxyl group at the C5 position. The hydroxyl group serves as the primary nucleophilic site for downstream functionalization, such as esterification or halogenodeoxygenation[3][4].
Table 1: Physicochemical Properties of 2-Phenyl-1,3-dioxan-5-ol
Property
Value / Description
Causality / Implication
CAS Number
1708-40-3 (Mixture); 4141-19-9 (cis-isomer)
Isomeric purity dictates reaction kinetics; the cis isomer often exhibits different steric hindrance during nucleophilic attack[5].
Molecular Formula
C10H12O3
Defines the molecular weight (180.20 g/mol ) and stoichiometric calculations[6].
Appearance
White to almost white powder/crystal
Visual indicator of purity; discoloration may indicate oxidative degradation[1][7].
Melting Point
80.0 to 85.0 °C
Requires controlled thermal conditions during solvent removal to prevent melting/clumping[7].
Solubility
Soluble in DMSO, Methanol, Acetone, DCM
Facilitates homogeneous phase reactions in polar aprotic and protic solvents[1][4][8].
Hygroscopicity
Very hygroscopic
Mandates storage under inert gas (Argon/N2) to prevent water-induced hydrolysis of the acetal linkage[1].
Hazard Identification & Toxicological Mechanisms
While generally recognized as a non-hazardous substance for transportation (DOT/IATA/IMDG)[6], specific toxicological and physical hazards must be managed in a laboratory setting:
Acute Toxicity: The cis-isomer (CAS 4141-19-9) is classified under GHS as Acute Toxicity, Oral (Category 4), with the hazard statement H302 (Harmful if swallowed)[5]. Ingestion can lead to systemic toxicity, necessitating strict administrative controls against oral exposure.
Combustibility: Classified as a WGK 3 combustible solid[2]. Dispersion of fine dust particles in the air poses a deflagration risk.
Irritation: Prolonged exposure may cause mild skin or respiratory irritation (H315, H319, H335)[8].
To maintain the reagent's efficacy and ensure operator safety, handling must follow a self-validating system of engineering controls and Personal Protective Equipment (PPE).
Storage: The compound must be stored at 2–8°C (refrigerated) in a tightly closed container, backfilled with inert gas (Argon or Nitrogen)[1][8].
Causality: Refrigeration minimizes thermal degradation, while the inert atmosphere prevents ambient moisture from initiating acetal hydrolysis, which would yield benzaldehyde and glycerol impurities.
Engineering Controls: Handling should be performed within a certified chemical fume hood or a localized exhaust system to prevent the dispersion of aerosolized dust[9].
PPE Requirements: Operators must don a type N95 (US) or P1 (EU EN 143) particle respirator, chemical-resistant gloves (e.g., nitrile), and tight-fitting safety goggles[2][5].
2-Phenyl-1,3-dioxan-5-ol is a versatile intermediate. Below is a validated, step-by-step protocol for the synthesis of 4-oxo-4-(((2S,5S)-2-phenyl-1,3-dioxan-5-yl)oxy)butanoic acid, a functionalized derivative used in surface modification and polymer grafting[4].
Protocol: DMAP-Catalyzed Esterification with Succinic Anhydride
Objective: To functionalize the C5-hydroxyl group of 2-Phenyl-1,3-dioxan-5-ol via ring-opening of succinic anhydride.
Preparation of the Reaction Vessel: Oven-dry a 50 mL round-bottom flask at 120°C for 2 hours, then cool under a stream of dry Nitrogen.
Causality: Eliminates trace moisture that could prematurely hydrolyze the succinic anhydride into unreactive succinic acid.
Reagent Charging: Add 0.907 g (9.06 mmol) of succinic anhydride and 0.055 g of 4-(dimethylamino)pyridine (DMAP, 5.0 mol %) to the flask[4].
Solvation: Dissolve the solid mixture in 20 mL of anhydrous dichloromethane (DCM) using gentle heating and magnetic stirring[4].
Causality: DCM provides an excellent aprotic medium that solubilizes both the anhydride and the catalyst without participating in the reaction.
Substrate Addition: Slowly add 1.636 g (9.079 mmol) of cis-1,3-O-benzylideneglycerol (2-Phenyl-1,3-dioxan-5-ol) to the solution[4].
Causality: A slight stoichiometric excess of the alcohol ensures complete consumption of the anhydride.
Catalytic Activation: Allow the reaction to proceed at room temperature.
Causality: DMAP acts as a hypernucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate with succinic anhydride, which subsequently undergoes rapid attack by the sterically hindered secondary alcohol of the dioxane ring.
Workup & Self-Validation: Concentrate the reaction mixture under reduced pressure. The self-validating nature of this protocol can be confirmed by monitoring the reaction via FT-IR spectroscopy: a successful reaction is indicated by the disappearance of the broad hydroxyl stretch (~3300 cm⁻¹) and the appearance of a strong ester carbonyl stretch (~1735 cm⁻¹).
Caption: Experimental workflow for the DMAP-catalyzed esterification of 2-Phenyl-1,3-dioxan-5-ol.
Emergency Response & Spill Mitigation
In the event of an accidental release, the response must prioritize the prevention of dust inhalation and environmental contamination.
Immediate Action: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated[6].
Containment: Prevent the powder from entering drains, sewers, or waterways, as localized accumulation can pose long-term ecological risks[6][10].
Cleanup Methodology: Do not dry sweep. Use a HEPA-filtered vacuum or moisten the powder slightly to prevent aerosolization, then sweep it into an airtight, chemically compatible container[9].
Decontamination: Wash the spill site thoroughly with soap and water only after all bulk material has been removed[5].
Caption: Logical decision tree and procedural pathway for emergency spill mitigation.
References
1. 2-Phenyl-1,3-dioxan-5-ol mixture of cis and trans, = 97.0 HPLC 1708-40-3 - Sigma-Aldrich, sigmaaldrich.com,
2.[7] 2-Phenyl-1,3-dioxan-5-ol | 1708-40-3 | Tokyo Chemical Industry Co., Ltd.(APAC), tcichemicals.com, 7
3.[1] 2-Phenyl-1,3-dioxan-5-ol - AdipoGen Life Sciences, adipogen.com, 1
4.[6] TCI AMERICA - Spectrum Chemical (Safety Data Sheet), spectrumchemical.com, 6
5.[5] MSDS of Cis-2-Phenyl-1,3-Dioxan-5-ol - Capot Chemical, capotchem.com, 5
6.[9] SAFETY DATA SHEET - TCI Chemicals, tcichemicals.com, 9
7.[10] SAFETY DATA SHEET - TCI Chemicals (Alternate), tcichemicals.com, 10
8.[3] 2-Phenyl-1,3-dioxan-5-ol mixture of cis and trans, = 97.0 HPLC 1708-40-3 - Sigma-Aldrich (Synthesis Application), sigmaaldrich.com, 3
9.[2] 2-Phenyl-1,3-dioxan-5-ol mixture of cis and trans, = 97.0 HPLC 1708-40-3 - Sigma-Aldrich (Polymerization), sigmaaldrich.com, 2
10.[8] 2-Phenyl-1,3-dioxan-5-ol , Shun and transformed mixture, ≥97.0%(HPLC) , 1708-40-3 - CookeChem, cookechem.com, 8
11.[4] Inhibition of Tetrahydrofuran Hydrate Formation in the Presence of Polyol-Modified Glass Surfaces - PMC, nih.gov, 4
Advanced Synthetic Methodologies and Reaction Pathways of 2-Phenyl-1,3-dioxan-5-ol
Structural Dynamics and Acetalization Thermodynamics 2-Phenyl-1,3-dioxan-5-ol (also known as 1,3-O-benzylideneglycerol) is a highly versatile cyclic acetal that serves as a critical protecting group and synthetic interme...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Dynamics and Acetalization Thermodynamics
2-Phenyl-1,3-dioxan-5-ol (also known as 1,3-O-benzylideneglycerol) is a highly versatile cyclic acetal that serves as a critical protecting group and synthetic intermediate in carbohydrate chemistry, lipid synthesis, and polymer science. Synthesized via the acid-catalyzed acetalization of glycerol with benzaldehyde, the reaction is a classic demonstration of kinetic versus thermodynamic control 1.
The condensation yields two primary constitutional isomers:
2-Phenyl-1,3-dioxolan-4-ylmethanol (5-membered ring): Formed rapidly under kinetic control due to the lower activation energy required for the cyclization of adjacent (1,2) hydroxyl groups.
2-Phenyl-1,3-dioxan-5-ol (6-membered ring): The thermodynamically favored product. In the 1,3-dioxane system, the bulky phenyl group can adopt an equatorial position in a stable chair conformation, minimizing 1,3-diaxial steric clashes.
By employing high temperatures and continuous water removal (e.g., via a Dean-Stark apparatus), the system achieves equilibrium, overwhelmingly favoring the 6-membered 2-phenyl-1,3-dioxan-5-ol.
Fig 1: Acid-catalyzed acetalization of glycerol yielding thermodynamic and kinetic acetals.
Core Reaction Pathways
The synthetic utility of 2-phenyl-1,3-dioxan-5-ol stems from the differential reactivity of its secondary hydroxyl group and the latent reactivity of the acetal linkage.
Oxidation to 1,3-Dioxan-5-ones (DHA Precursors)
Oxidation of the C5 hydroxyl group yields 2-phenyl-1,3-dioxan-5-one. This transformation is industrially significant because the resulting ketone is a protected form of dihydroxyacetone (DHA). Subsequent deacetalization provides high-purity DHA, while reductive amination of the ketone yields serinol (2-amino-1,3-propanediol), a vital building block for X-ray contrast agents and sphingolipid analogs 2. The oxidation is typically achieved using Swern conditions, Pyridinium Chlorochromate (PCC), or scalable oxidative esterification protocols.
Halogenodeoxygenation and Neighboring Group Participation
When cis-2-phenyl-1,3-dioxan-5-ol is subjected to Appel reaction conditions (triphenylphosphine and carbon tetrabromide), an unexpected ring contraction occurs. Rather than simple S_N2 inversion to the trans-bromide, the reaction yields a mixture predominantly composed of cis- and trans-4-bromomethyl-2-phenyl-1,3-dioxolane (the 5-membered ring), with only minor amounts of the direct displacement product 3.
Mechanistic Causality: The activated phosphonium intermediate at C5 is attacked intramolecularly by the adjacent acetal oxygen. This neighboring group participation (NGP) forms a bicyclic oxonium ion. The bromide anion then attacks the less sterically hindered primary carbon, opening the oxonium bridge to form the 5-membered bromomethyl derivative. This highlights the necessity for caution when using glycerol acetals as intermediates in glyceride synthesis.
Esterification and Ring-Opening Polymerization
In biomaterials science, 2-phenyl-1,3-dioxan-5-ol is utilized as a starting material to synthesize 5-benzyloxy-1,3-dioxan-2-one (a cyclic carbonate monomer). This monomer undergoes ring-opening polymerization (ROP) with ε-caprolactone, catalyzed by tin(II) 2-ethylhexanoate (Sn(oct)₂), to form biodegradable poly(carbonate ester)s used in drug delivery and tissue engineering .
Fig 2: Key divergent synthetic pathways and transformations of 2-Phenyl-1,3-dioxan-5-ol.
Quantitative Data: Isomeric Distribution & Properties
To optimize reaction conditions, it is critical to understand the physicochemical differences between the kinetic and thermodynamic products.
Parameter
2-Phenyl-1,3-dioxan-5-ol (6-Membered)
2-Phenyl-1,3-dioxolan-4-ylmethanol (5-Membered)
Thermodynamic Stability
High (Equatorial Phenyl minimizes 1,3-diaxial strain)
Lower
Kinetic Formation Rate
Slower
Faster (Adjacent 1,2-diol cyclization)
Typical Yield (Equilibrium)
~75% - 85%
~15% - 25%
Physical State (RT)
White crystalline powder (MP: ~84 °C)
Viscous liquid
Primary Application
DHA/Serinol Precursor, Polymer Monomer
Solvent, Fuel Additive
Halogenation Outcome
Rearranges to 5-membered ring (93%)
Direct substitution (S_N2)
Standardized Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls ensure that causality and reaction trajectories are actively monitored.
Protocol A: Thermodynamic Synthesis of 2-Phenyl-1,3-dioxan-5-ol
Objective: Drive the acetalization of glycerol to the thermodynamically stable 6-membered ring.
Reaction Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine glycerol (264 mmol) and benzaldehyde (264 mmol) in 70 mL of anhydrous toluene 4.
Catalysis: Add p-toluenesulfonic acid monohydrate (0.61 mmol) as the acid catalyst. Flush the system with argon.
Equilibration: Heat the mixture to reflux. Self-Validation: Monitor the Dean-Stark trap. The collection of the theoretical yield of water (~4.75 mL) indicates complete conversion and drives the equilibrium via Le Chatelier's principle.
Workup: After 72 hours, cool the reaction to room temperature. Wash the organic layer with saturated NaHCO₃ (100 mL) to quench the catalyst, followed by brine (100 mL). Dry over anhydrous MgSO₄.
Purification: Concentrate the toluene solution slightly and store at -20 °C overnight. Self-Validation: The 6-membered cis-isomer selectively crystallizes out of the mixture due to its higher melting point, leaving the 5-membered kinetic product in the mother liquor. Filter and dry under vacuum.
Protocol B: Oxidation to 2-Phenyl-1,3-dioxan-5-one
Objective: Selective oxidation of the secondary alcohol without cleaving the acetal.
Reagent Preparation: Dissolve high-purity 2-phenyl-1,3-dioxan-5-ol (10 mmol) in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C under an inert atmosphere.
Oxidation: Add Pyridinium Chlorochromate (PCC, 15 mmol) portion-wise. (Alternatively, Swern oxidation conditions can be utilized for scale-up to avoid heavy metal toxicity).
Monitoring: Stir the reaction at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot will disappear, and IR spectroscopy of an aliquot will show the disappearance of the broad -OH stretch (~3300 cm⁻¹) and the emergence of a sharp C=O stretch (~1735 cm⁻¹).
Isolation: Filter the dark reaction mixture through a pad of Celite and silica gel to remove chromium salts. Concentrate the filtrate under reduced pressure to yield the crude ketone, which can be further purified by recrystallization.
References
Benchchem. "Synthetic Methodologies and Reaction Pathways for 2-Phenyl-1,3-dioxan-5-ol." Benchchem Product B158224. 1
Aneja R., Davies A.P. "Nucleophilic substitution in glycerol derivatives. Part VI. Halogenodeoxygenation of 2-phenyl-1,3-dioxan-5-ol to give 1,3-dioxans and 1,3-dioxolans." Journal of the Chemical Society, Perkin Transactions 1, 141-145 (1974). 3
Sigma-Aldrich. "2-Phenyl-1,3-dioxan-5-ol Product Information & Peer Reviewed Papers (Wolinsky JB, et al. Macromolecules, 40(20), 7065-7068, 2007)."
US Patent 20190330173A1. "Method for manufacturing 1,3-dioxane-5-one." Google Patents. 2
National Institutes of Health (PMC). "Synthesis, physicochemical characterization, and self-assembly of linear, dibranched, and miktoarm semifluorinated triphilic polymers." 4
Stereoselective Architecture: The Strategic Utility of 2-Phenyl-1,3-dioxan-5-ol in Complex Organic Synthesis
Executive Summary In the landscape of complex organic synthesis, the ability to control stereochemistry through rigid, predictable intermediates is paramount. 2-Phenyl-1,3-dioxan-5-ol (commonly known as 1,3-O-benzylidene...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of complex organic synthesis, the ability to control stereochemistry through rigid, predictable intermediates is paramount. 2-Phenyl-1,3-dioxan-5-ol (commonly known as 1,3-O-benzylideneglycerol) serves as a premier chiral pool building block and a conformationally restricted protecting group. By locking the flexible glycerol backbone into a rigid 1,3-dioxane chair conformation, this intermediate dictates the facial selectivity of incoming reagents, enabling the precise construction of ether lipids, complex nucleoside analogs, and terpenoid precursors.
Mechanistic Foundations: Acetalization and Conformational Control
The synthesis of 2-phenyl-1,3-dioxan-5-ol from glycerol and benzaldehyde is a classic demonstration of kinetic versus thermodynamic control.
Kinetic Pathway: The initial protonation of benzaldehyde leads to rapid nucleophilic attack by the adjacent (vicinal) hydroxyl groups of glycerol, preferentially forming the 5-membered ring, (2-phenyl-1,3-dioxolan-4-yl)methanol 1.
Thermodynamic Pathway: Under extended reflux with continuous water removal, the system equilibrates. The steric strain of the 5-membered ring drives the reversible reaction toward the thermodynamically stable 6-membered 1,3-dioxane ring 1.
Conformational Locking (Expertise Insight):
The 6-membered 1,3-dioxane ring preferentially adopts a chair conformation. To minimize 1,3-diaxial interactions, the bulky phenyl group at C2 strongly prefers the equatorial position. Uniquely, the cis-isomer (where the C5-hydroxyl is axial) is thermodynamically favored over the trans-isomer. This is caused by a powerful intramolecular bifurcated hydrogen bond between the axial O-H and the lone pairs of the ring oxygen atoms (O1/O3) [[1]](). This rigid, locked geometry is what provides exceptional diastereoselectivity in downstream reactions.
Diagram 1: Thermodynamic vs. kinetic pathways in the acetalization of glycerol.
Strategic Utility in Stereoselective Workflows
Asymmetry in Ether Lipid Synthesis (PAF / Lyso-PAF)
Platelet-Activating Factor (PAF) and its analogs require precise stereocontrol at the sn-2 position of the glycerol backbone. 1,3-benzylideneglycerol acts as a symmetric scaffold where the primary alcohols are selectively protected. This allows researchers to exclusively functionalize the secondary C5-alcohol (e.g., via alkylation) prior to acetal cleavage and subsequent phosphorylation, ensuring high synthetic fidelity of the ether lipid [[2]]().
Complex Nucleoside Analogs (Islatravir)
In the nine-step stereoselective synthesis of the potent HIV nucleoside reverse transcriptase translocation inhibitor (NRTTI) Islatravir, a highly functionalized derivative—(2R,4S,5R)-4-allyl-2-phenyl-1,3-dioxan-5-ol—is utilized. The rigid dioxane ring directs the diastereodivergent addition of nucleophiles to an enolizable ketone, successfully establishing the absolute configuration of the modified deoxyribose sugar 3.
Carbohydrate and Terpenoid Precursors (MEP Pathway)
During the formal synthesis of 2-C-methyl-D-erythritol-4-phosphate (MEP), the benzylidene protection strategy is applied to D-(+)-arabitol. The robust nature of the acetal under basic and nucleophilic conditions enables the precise, stereoselective installation of a monophosphate group on a complex diastereomeric diol mixture [[4]]().
Quantitative Reaction Parameters
The selectivity between the 5-membered and 6-membered acetal is highly dependent on reaction conditions. The table below summarizes the causality of these parameters:
Reaction Condition
Catalyst / Solvent
Major Product
Yield / Conversion
Mechanistic Rationale
Short duration, low temperature
Acid / None
1,3-Dioxolane (5-membered)
~70-80%
Kinetically favored due to rapid ring closure of adjacent hydroxyls 1.
High surface area and optimal glycerol-to-benzaldehyde ratio (1.2:1) drives equilibrium [[1]]().
Self-Validating Experimental Protocol: Synthesis of cis-2-Phenyl-1,3-dioxan-5-ol
This protocol is engineered to be self-validating, utilizing physical stoichiometric indicators to confirm reaction progress before spectroscopic analysis.
Step 1: Reaction Setup
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap attached to a reflux condenser, add freshly distilled benzaldehyde (48 mL, 0.47 mol) and glycerol (44 mL, 0.60 mol) 5.
Step 2: Solvent & Catalyst Addition
Add 69 mL of toluene to the flask, followed by the dropwise addition of concentrated sulfuric acid (3 drops) [[5]]().
Causality: Toluene is explicitly chosen because it forms a low-boiling azeotrope with water. Sulfuric acid protonates the carbonyl oxygen of benzaldehyde, drastically increasing its electrophilicity for nucleophilic attack by the glycerol hydroxyls.
Step 3: Reflux & Equilibration (Self-Validation Step)
Heat the mixture to reflux. Continue refluxing until water ceases to collect in the Dean-Stark trap.
Validation & Causality: The continuous removal of water drives the reversible acetalization toward the thermodynamically stable 6-membered dioxane product via Le Chatelier's principle. The protocol is self-validating because the reaction completion is physically indicated by the collection of exactly ~8.5 mL of water, which corresponds to the theoretical yield of the condensation byproduct [[5]]().
Step 4: Quenching & Purification
Cool the mixture to room temperature. Neutralize the acid catalyst by adding a saturated aqueous sodium bicarbonate solution. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the toluene under reduced pressure 5. The crude product can be recrystallized from hexane/ethyl acetate to enrich the cis-isomer.
Step 5: Analytical Confirmation
Perform ¹H NMR spectroscopy. The cis-isomer is confirmed by the specific coupling constants of the axial C5 proton, which differs significantly from the trans-isomer due to the rigid chair conformation locked by intramolecular hydrogen bonding [[1]]().
References
Synthetic Methodologies and Reaction Pathways for 2 Phenyl 1,3 Dioxan 5 Ol - Benchchem. 1
The development of biodegradable, functionalized polycarbonates is a critical frontier in drug delivery and tissue engineering. 2-Phenyl-1,3-dioxan-5-ol (also known as 1,3-O-benzylideneglycerol) serves as an indispensable starting precursor for these advanced materials[1].
Direct cationic ring-opening polymerization of 2-phenyl-1,3-dioxan-5-ol is thermodynamically and kinetically unfavorable because its free C-5 hydroxyl group acts as a chain transfer agent, prematurely terminating polymer growth. To achieve controlled, high-molecular-weight polymers, this precursor must first be derivatized into a highly reactive 6-membered cyclic carbonate monomer: 5-benzyloxy-1,3-dioxan-2-one [1]. Once synthesized, this cyclic carbonate undergoes efficient, thermodynamically driven Ring-Opening Polymerization (ROP) via a coordination-insertion mechanism, yielding poly(carbonate-co-ester)s with pendant functional groups for downstream bioconjugation[2].
Expert Insight: The benzyl group is selected to protect the C-5 hydroxyl because it withstands the high-temperature conditions of ROP but can be selectively cleaved later via mild hydrogenolysis without degrading the fragile polyester/polycarbonate backbone[2].
Step 1: Benzylation of the C-5 Hydroxyl
Dissolve 50 g (0.28 mol) of cis-2-phenyl-1,3-dioxan-5-ol in 500 mL of anhydrous tetrahydrofuran (THF) in a flame-dried round-bottom flask[3].
Place the flask in an ice bath and purge the system continuously with dry nitrogen[3].
Add 33.5 g (0.84 mol) of finely crushed potassium hydroxide (KOH)[3].
Add 49.6 mL (71.32 g, 0.42 mol) of benzyl bromide dropwise under vigorous magnetic stirring[3].
Allow the reaction to slowly warm to room temperature and stir for 24 hours[3].
Step 2: Acetal Deprotection and Carbonylation
Following benzylation, the benzylidene acetal is removed via acidic hydrolysis to expose the 1,3-diols. These diols are subsequently reacted with a carbonate source (e.g., triphosgene) to yield the polymerizable 6-membered cyclic carbonate: 5-benzyloxy-1,3-dioxan-2-one[3].
Phase 2: Ring-Opening Polymerization (ROP)
Mechanistic Causality: Tin(II) 2-ethylhexanoate (Sn(Oct)₂) is utilized as the catalyst. The tin atom coordinates with the exocyclic carbonyl oxygen of the monomer, increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the growing polymer chain end, leading to acyl-oxygen cleavage. Sn(Oct)₂ is preferred due to its high catalytic turnover, FDA-approved status for biomedical applications, and suppression of unwanted transesterification[2].
To a flame-dried 100-mL Schlenk flask, add 2.1 g of the synthesized 5-benzyloxy-1,3-dioxan-2-one[3].
Add the desired co-monomer (e.g., 5.7 g of D,L-lactide or ε-caprolactone) to achieve the target molar ratio (e.g., 20 mol% glycerol carbonate)[3].
Add 240 mg of Sn(Oct)₂ to the reaction mixture[3].
Seal the flask, purge with dry nitrogen, and immerse in the 140 °C oil bath.
Step 4: Polymer Recovery and Purification
After the reaction reaches high conversion (typically 80–95%), cool the flask to room temperature.
Dissolve the highly viscous crude polymer in 50 mL of dichloromethane (DCM)[3].
Precipitate the polymer by adding the DCM solution dropwise into 200 mL of ice-cold methanol under vigorous stirring[3].
Decant the supernatant and dry the polymer under high vacuum to a constant weight[3].
Expert Insight: Cold methanol acts as a non-solvent for the high-molecular-weight copolymer but readily dissolves unreacted monomers, catalyst residues, and short-chain oligomers. This differential solubility ensures the isolation of a polymer with a narrow polydispersity index (PDI).
Phase 3: Post-Polymerization Modification
Step 5: Hydrogenolysis for Hydroxyl Deprotection
Dissolve the purified poly(carbonate-co-ester) in ethyl acetate.
Add a catalytic amount of 10% Palladium on Carbon (Pd/C).
Purge the reaction vessel with H₂ gas and stir vigorously at room temperature until the theoretical volume of H₂ is consumed.
Filter through a Celite pad to remove the catalyst, and precipitate the final hydroxylated polycarbonate into cold ether.
Quantitative Data & Characterization
Self-Validating System: The success of the ROP is validated using ¹H NMR. By integrating the benzylic protons of the carbonate monomer against the structural protons of the co-monomer, the exact incorporation ratio can be mathematically verified[3].
Table 1: Typical Copolymerization Parameters and Characterization Data
Parameter
Value / Observation
Analytical Method
Target Monomer Composition
20 mol% Carbonate / 80 mol% ε-Caprolactone
¹H NMR (Integration ratio)
Reaction Temperature
140 °C
Thermocouple / Oil Bath
Typical Polymerization Yield
80 – 95%
Gravimetric Analysis
Benzylic Proton Shift (Carbonate)
4.58 – 4.68 ppm
¹H NMR (CDCl₃)
Methylene Proton Shift (PCL)
2.3 ppm
¹H NMR (CDCl₃)
Methine Proton Shift (PLGA)
5.2 ppm
¹H NMR (CDCl₃)
Mean Particle Diameter *
~125 nm
Dynamic Light Scattering (DLS)
*Following downstream nanoparticle formulation via emulsion/solvent evaporation[2].
Workflow Visualization
Figure 1: Reaction pathway from 2-phenyl-1,3-dioxan-5-ol to hydroxylated polycarbonates via ROP.
References
Title: Fabricating Superhydrophobic Polymeric Materials for Biomedical Applications
Source: National Institutes of Health (PMC)
URL: [Link]
Title: Poly(carbonate ester)s Based on Units of 6-Hydroxyhexanoic Acid and Glycerol
Source: Semantic Scholar (Wolinsky et al., Macromolecules 2007)
URL: [Link]
Application Note: Oxidation of 2-Phenyl-1,3-dioxan-5-ol to 2-Phenyl-1,3-dioxan-5-one
Executive Summary The conversion of 2-phenyl-1,3-dioxan-5-ol to 2-phenyl-1,3-dioxan-5-one is a critical transformation in the synthesis of high-value compounds, including dihydroxyacetone (DHA), serinol (an X-ray contras...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The conversion of 2-phenyl-1,3-dioxan-5-ol to 2-phenyl-1,3-dioxan-5-one is a critical transformation in the synthesis of high-value compounds, including dihydroxyacetone (DHA), serinol (an X-ray contrast agent precursor), and complex nucleoside analogs such as Islatravir[1][2]. The starting material is readily synthesized via the acid-catalyzed acetalization of glycerol with benzaldehyde[3]. However, the oxidation of the C5 secondary alcohol presents a specific chemical challenge: the benzylidene acetal protecting group is highly sensitive to acidic conditions.
This application note provides researchers and drug development professionals with field-proven, self-validating protocols for this oxidation. We detail two distinct methodologies—catalytic TEMPO/NaClO oxidation for scalable, cost-effective production, and Dess-Martin Periodinane (DMP) oxidation for rapid, anhydrous lab-scale synthesis.
Mechanistic Rationale & Reagent Selection
The 1,3-dioxane ring is inherently labile under acidic conditions. Traditional oxidation methods, such as the Jones oxidation (CrO₃/H₂SO₄), inevitably lead to the cleavage of the benzylidene acetal, resulting in degradation and poor yields. Therefore, the selected oxidation strategy must operate under neutral or mildly basic conditions.
The Montanari Oxidation (TEMPO/NaClO/NaBr)
For scale-up and process chemistry, the Montanari modification of the Anelli oxidation is the gold standard[4]. This biphasic system utilizes a catalytic amount of the stable nitroxyl radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
Causality of Reagents: Sodium bromide (NaBr) acts as a co-catalyst. The primary oxidant, sodium hypochlorite (NaClO), oxidizes bromide to hypobromite (OBr⁻), which in turn rapidly oxidizes TEMPO to its active oxoammonium cation. The oxoammonium species selectively oxidizes the C5 alcohol to the ketone.
pH Control: The reaction is buffered to pH 8.5–9.5 using sodium bicarbonate (NaHCO₃). This specific pH range is critical; it is basic enough to prevent acetal hydrolysis but mild enough to avoid base-catalyzed aldol condensation or degradation of the resulting ketone[4].
Dess-Martin Periodinane (DMP) Oxidation
For medicinal chemistry and rapid lab-scale synthesis, DMP is highly effective[2][5].
Causality of Reagents: DMP provides a mild, anhydrous environment that completely avoids the risk of aqueous acetal hydrolysis. The reaction proceeds at room temperature, bypassing the cryogenic requirements (-78 °C) and toxic dimethyl sulfide byproducts associated with the Swern oxidation[6]. The byproduct, an iodine(III) species, is easily quenched and removed via an alkaline thiosulfate wash.
Synthetic pathway from glycerol to 2-phenyl-1,3-dioxan-5-one and downstream applications.
Quantitative Data: Oxidation Method Comparison
To assist in route selection, the following table summarizes the operational metrics of the recommended oxidation strategies based on established synthetic literature[2][4][6].
This protocol is designed as a self-validating system. The visual disappearance of the distinct TEMPO color and the stabilization of pH indicate reaction progression and completion.
Materials Required:
2-Phenyl-1,3-dioxan-5-ol (1.0 eq, ~100 mmol)
TEMPO (0.01 eq, 1 mmol)
Sodium Bromide (NaBr) (0.1 eq, 10 mmol)
Dichloromethane (DCM) (0.5 M relative to substrate)
Substrate Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 2-phenyl-1,3-dioxan-5-ol in DCM.
Catalyst Addition: Add TEMPO and NaBr to the organic phase. Stir until a homogenous, pale orange/red solution is achieved.
Aqueous Buffering: Add the 0.5 M NaHCO₃ solution to create a biphasic mixture. Cool the biphasic system to 0–5 °C using an ice-water bath. Causality: Cooling prevents the exothermic degradation of the hypochlorite and minimizes over-oxidation.
Oxidant Addition: Transfer the aqueous NaClO solution to an addition funnel. Add the NaClO dropwise over 30–45 minutes, maintaining the internal temperature below 5 °C.
Monitoring: Stir for an additional 1 hour at 0–5 °C. Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The ketone product will have a higher Rf value than the starting alcohol.
Quenching & Extraction: Once the starting material is consumed, quench any unreacted hypochlorite by adding 20 mL of saturated aqueous Na₂S₂O₃. Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-phenyl-1,3-dioxan-5-one can be used directly or purified via vacuum distillation or recrystallization.
Step-by-step workflow for the TEMPO/NaClO mediated biphasic oxidation protocol.
Preparation: Purge a 100 mL round-bottom flask with inert gas (Nitrogen or Argon). Dissolve the starting alcohol in anhydrous DCM.
Oxidant Addition: Add solid DMP to the stirring solution in three portions over 10 minutes at room temperature (20–25 °C). Causality: Portion-wise addition controls the mild exotherm and prevents localized concentration spikes.
Reaction Progression: Stir the opaque white suspension at room temperature for 2 hours. The reaction is self-indicating; as DMP is consumed, the byproduct (an iodinane) precipitates out of the DCM solution.
Quenching: Pour the reaction mixture into an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15–30 minutes until the organic layer becomes completely clear. Causality: The thiosulfate reduces unreacted DMP and iodine byproducts, while the bicarbonate neutralizes the acetic acid generated during the reaction, protecting the acetal.
Isolation: Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the target ketone.
Analytical Characterization & Troubleshooting
To ensure the scientific integrity of the synthesized 2-phenyl-1,3-dioxan-5-one, verify the product using ¹H NMR spectroscopy (CDCl₃).
Key Signals: The acetal proton (Ph-CH ) remains distinct, typically appearing as a singlet around δ 5.5–5.6 ppm.
Disappearance of Alcohol: The broad singlet corresponding to the -OH group (usually around δ 2.5-3.0 ppm in the starting material) must be completely absent.
Methylene Shifts: The four protons of the dioxane ring (C4 and C6 positions) will shift downfield due to the adjacent newly formed carbonyl group, appearing as an AB quartet or complex multiplet depending on the exact conformation, generally between δ 4.0 and 4.5 ppm.
Troubleshooting Acetal Cleavage: If benzaldehyde is detected in the crude NMR (distinct aldehyde peak at ~10.0 ppm), the reaction environment was too acidic. In Protocol A, ensure the NaHCO₃ buffer is correctly prepared. In Protocol B, ensure the quench step is highly vigorous and strictly utilizes the bicarbonate buffer to neutralize the liberated acetic acid.
Purification of Synthesized 2-Phenyl-1,3-dioxan-5-ol by Recrystallization: An Application Note and Protocol
Abstract This application note provides a comprehensive guide to the purification of synthetically derived 2-phenyl-1,3-dioxan-5-ol, a key building block in the synthesis of various polymers and biologically active compo...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive guide to the purification of synthetically derived 2-phenyl-1,3-dioxan-5-ol, a key building block in the synthesis of various polymers and biologically active compounds. The primary focus of this document is the application of recrystallization as a robust and scalable method for achieving high purity. We will delve into the underlying principles of recrystallization, provide a detailed step-by-step protocol for both single-solvent and two-solvent systems, and offer in-depth troubleshooting guidance for common challenges. This note is intended for researchers, scientists, and professionals in drug development and materials science who require a practical and scientifically grounded approach to the purification of this important synthetic intermediate.
Introduction: The Rationale for Purifying 2-Phenyl-1,3-dioxan-5-ol
2-Phenyl-1,3-dioxan-5-ol is a versatile organic intermediate, notable for its use in the synthesis of specialized polymers and other biologically relevant molecules[1]. Its synthesis, typically through the acid-catalyzed acetalization of glycerol with benzaldehyde, often yields a mixture of products. The primary impurities include unreacted starting materials, byproducts, and, most significantly, structural isomers. The reaction can produce both the six-membered 1,3-dioxane ring and the kinetically favored five-membered 1,3-dioxolane isomer, as well as cis and trans diastereomers of the desired product.
For applications in polymer science and drug development, the isomeric purity of 2-phenyl-1,3-dioxan-5-ol is critical, as different isomers can lead to variations in polymer properties or biological activity. Recrystallization is a powerful and economical purification technique that exploits differences in solubility between the desired compound and its impurities in a given solvent system. By carefully selecting a solvent in which the target compound has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to selectively crystallize the pure 2-phenyl-1,3-dioxan-5-ol, leaving the impurities dissolved in the mother liquor. A patent for a related process mentions the use of low-temperature recrystallization to obtain high-purity 2-phenyl-1,3-dioxan-5-ol, underscoring the efficacy of this method[2].
Foundational Principles of Recrystallization
A successful recrystallization hinges on the selection of an appropriate solvent system. The ideal solvent should:
Exhibit a steep solubility curve: The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., 0-4 °C).
Not react with the compound: The solvent must be chemically inert to the solute.
Dissolve impurities readily at all temperatures or not at all: This allows for the separation of the desired compound from contaminants.
Be volatile enough for easy removal: The solvent should be easily evaporated from the purified crystals.
Possess a boiling point below the melting point of the solute: This is crucial to prevent the compound from "oiling out," a phenomenon where the compound melts before dissolving, often trapping impurities[3][4][5]. 2-Phenyl-1,3-dioxan-5-ol has a reported melting point of 83-86 °C[6].
For 2-phenyl-1,3-dioxan-5-ol, a moderately polar molecule containing a hydroxyl group and a phenyl ring, suitable solvents are likely to be moderately polar. A two-solvent (or solvent/anti-solvent) system is often effective for such compounds. In this approach, the crude material is dissolved in a minimal amount of a "good" solvent in which it is highly soluble, and a "poor" solvent (anti-solvent) in which it is sparingly soluble is added to induce crystallization.
Experimental Protocols
This section outlines the protocols for selecting a suitable solvent system and performing the recrystallization of 2-phenyl-1,3-dioxan-5-ol.
Heating mantle or hot plate with magnetic stirring
Celite (optional, for hot filtration)
Magnetic stir bars
Activated carbon (optional, for color removal)
Reflux condenser
Filter paper
Büchner funnel and filter flask
Distilled water
Vacuum source
Ice
Spatulas and glass stirring rods
Melting point apparatus
Thin-Layer Chromatography (TLC) plates and chamber
Protocol 1: Solvent System Screening
Before committing to a large-scale recrystallization, it is imperative to identify an optimal solvent or solvent pair.
Place approximately 50 mg of crude 2-phenyl-1,3-dioxan-5-ol into several small test tubes.
To each tube, add a different solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Observe the solubility.
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid dissolves.
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.
Observe the formation of crystals. An ideal single solvent will show minimal solubility at room temperature, complete dissolution upon heating, and significant crystal formation upon cooling.
For a two-solvent system, dissolve the crude product in a small amount of a "good" solvent (one in which it is very soluble, e.g., ethyl acetate or acetone). Then, add a "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., hexane or heptane) dropwise until the solution becomes cloudy. Gently warm the mixture until it becomes clear again. Allow to cool as described above. A good two-solvent system will yield a high recovery of crystalline solid.
Based on the structure of 2-phenyl-1,3-dioxan-5-ol, an ethyl acetate/hexane or acetone/hexane mixture is a promising starting point for a two-solvent recrystallization.
Protocol 2: Recrystallization of 2-Phenyl-1,3-dioxan-5-ol (Two-Solvent System)
This protocol utilizes an ethyl acetate/hexane solvent system, which is a common and effective choice for compounds with intermediate polarity.
Dissolution: Place the crude 2-phenyl-1,3-dioxan-5-ol in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid with gentle heating and stirring.
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to a gentle boil for a few minutes.
(Optional) Hot Filtration: If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed, clean Erlenmeyer flask. This step is crucial to remove insoluble impurities that would otherwise contaminate the final product.
Inducing Crystallization: While the ethyl acetate solution is still warm, slowly add hexane dropwise with continuous stirring until the solution becomes persistently cloudy. Then, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
Crystal Growth: Cover the flask with a watch glass or inverted beaker and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified product.
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.
Drying: Allow the crystals to dry on the filter under vacuum. For complete drying, transfer the crystals to a watch glass and place them in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C).
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the purification of 2-phenyl-1,3-dioxan-5-ol by recrystallization.
Caption: Workflow for the recrystallization of 2-phenyl-1,3-dioxan-5-ol.
Troubleshooting Common Recrystallization Issues
Problem
Potential Cause(s)
Recommended Solution(s)
"Oiling Out" (Compound separates as a liquid)
The boiling point of the solvent is higher than the melting point of the compound. The compound is highly impure, leading to significant melting point depression. The solution is cooled too rapidly.
Reheat the mixture to dissolve the oil, add more of the "good" solvent (ethyl acetate), and allow to cool more slowly. Consider using a solvent system with a lower boiling point.[3][4][5]
No Crystal Formation
Too much solvent was used. The solution is not sufficiently supersaturated.
Evaporate some of the solvent to increase the concentration and allow the solution to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.
Poor Recovery
Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.
Concentrate the mother liquor and cool to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent for washing.
Crystals are still impure
The solution was cooled too quickly, trapping impurities. The chosen solvent system is not effective at separating the impurities.
Redissolve the crystals in fresh hot solvent and allow for slower cooling. Screen for a different solvent system that provides better discrimination between the product and impurities.
Characterization of Purified 2-Phenyl-1,3-dioxan-5-ol
The purity of the recrystallized 2-phenyl-1,3-dioxan-5-ol should be assessed using the following methods:
Analytical Technique
Parameter
Expected Result for Pure Compound
Melting Point
Melting Range
A sharp melting point range of 83-86 °C[6]. A broad melting range indicates the presence of impurities.
Thin-Layer Chromatography (TLC)
Rf value
A single spot with a consistent Rf value. Comparison with the crude material should show the disappearance of impurity spots.
¹H NMR Spectroscopy
Chemical Shifts and Integration
The spectrum should be clean and match the known spectrum for 2-phenyl-1,3-dioxan-5-ol, with correct proton integrations.
High-Performance Liquid Chromatography (HPLC)
Peak Purity
A single major peak with a purity of ≥99%.
Safety Precautions
Always work in a well-ventilated fume hood.
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
2-Phenyl-1,3-dioxan-5-ol is harmful if swallowed.
Organic solvents such as ethyl acetate and hexane are flammable. Avoid open flames and use a heating mantle or steam bath for heating.
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Conclusion
Recrystallization is a highly effective and scalable technique for the purification of synthetically prepared 2-phenyl-1,3-dioxan-5-ol. By carefully selecting a suitable solvent system and controlling the cooling rate, it is possible to obtain a high-purity crystalline product, free from isomeric and other process-related impurities. The protocols and troubleshooting guide provided in this application note offer a robust framework for researchers and scientists to successfully purify this valuable synthetic intermediate, ensuring its quality and suitability for downstream applications.
References
Google Patents. (n.d.). JP6405443B2 - Process for producing 1,3-dioxane-5-ones.
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
PubChem. (n.d.). 1,3-Dioxan-5-ol, 2-phenyl-. Retrieved from [Link]
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
University of Massachusetts. (n.d.). recrystallization.pdf. Retrieved from [Link]
Technical Support Center: Synthesis of 2-Phenyl-1,3-dioxan-5-ol
Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-dioxan-5-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-Phenyl-1,3-dioxan-5-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you optimize your synthesis and overcome common experimental hurdles.
2-Phenyl-1,3-dioxan-5-ol, also known as 1,3-O-benzylideneglycerol, is a valuable synthetic intermediate.[1] It serves as a crucial building block in various applications, including the synthesis of glycerol-based monomers for polymerization.[2][3] The most prevalent method for its synthesis is the direct acid-catalyzed acetalization of glycerol with benzaldehyde.[1] While seemingly straightforward, this reaction is influenced by numerous parameters that can significantly impact yield and selectivity.
This guide will walk you through the reaction's mechanics, provide a detailed experimental protocol, and offer solutions to specific problems you may encounter.
The Chemistry: Mechanism and Workflow
The synthesis of 2-phenyl-1,3-dioxan-5-ol is an acid-catalyzed acetalization reaction. The process involves the reaction between glycerol and benzaldehyde, which can lead to two primary cyclic acetal isomers: the desired six-membered 1,3-dioxane ring and the five-membered 1,3-dioxolane ring.[1] Understanding the mechanism is key to controlling the outcome.
The reaction is initiated by the protonation of the carbonyl group of benzaldehyde by an acid catalyst, which activates it for nucleophilic attack by one of the hydroxyl groups of glycerol. A series of proton transfer and cyclization steps, followed by the elimination of water, leads to the formation of the cyclic acetal. The removal of water is crucial to drive the equilibrium towards the product side.
Reaction Mechanism Overview
Caption: Acid-catalyzed acetalization of benzaldehyde and glycerol.
Experimental Protocol: A Validated Approach
This protocol outlines a standard procedure for the synthesis of 2-Phenyl-1,3-dioxan-5-ol, incorporating best practices for maximizing yield and selectivity.
Materials:
Glycerol
Benzaldehyde
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
Toluene
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous sodium sulfate (Na₂SO₄)
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and reflux condenser, add glycerol, benzaldehyde, a catalytic amount of p-TSA, and toluene. A molar ratio of 1.2:1 for glycerol to benzaldehyde is often effective.[1]
Azeotropic Water Removal: Heat the mixture to reflux. Toluene forms an azeotrope with water, which is collected in the Dean-Stark trap, driving the reaction to completion. Continue refluxing until no more water is collected.
Reaction Quenching and Work-up: Cool the reaction mixture to room temperature. Quench the catalyst by washing the mixture with a saturated sodium bicarbonate solution.
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization.
General Experimental Workflow
Caption: Step-by-step synthesis and purification workflow.
Troubleshooting Guide
This section addresses specific issues you might face during the synthesis in a direct question-and-answer format.
Q1: My overall yield is disappointingly low. What are the primary factors I should investigate?
A low yield can stem from several factors, from the choice of catalyst to the reaction conditions. Here’s a breakdown of what to check:
Catalyst Choice and Activity: The type and amount of acid catalyst are critical.
Homogeneous Catalysts: Mineral acids (H₂SO₄, HCl) and organic acids like p-toluenesulfonic acid (p-TSA) are commonly used.[1] While effective, they can be difficult to remove and may lead to side reactions if not used in appropriate catalytic amounts.
Heterogeneous (Solid) Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts like Al-SBA-15 or solid sulfonic acids have shown excellent activity and reusability.[1] These can be easily filtered out, simplifying the work-up process. Ensure your catalyst is active and not poisoned.
Inefficient Water Removal: The reaction is an equilibrium process. The continuous and efficient removal of water via a Dean-Stark trap is essential to drive the reaction forward. Check for leaks in your apparatus and ensure the toluene is refluxing at a rate sufficient to carry over the water.
Reactant Ratio and Purity: While a 1:1 molar ratio of glycerol to benzaldehyde is stoichiometric, using a slight excess of glycerol (e.g., 1.2:1) can help drive the reaction towards the product.[1] Also, ensure your starting materials are pure, as impurities can interfere with the reaction.
Reaction Time and Temperature: The reaction may require several hours to reach completion. Monitor the progress by Thin-Layer Chromatography (TLC). Insufficient heating will result in a slow reaction rate, while excessive heat can lead to degradation or side product formation.
Catalyst Type
Examples
Advantages
Disadvantages
Typical Yield
Homogeneous
p-TSA, H₂SO₄, HCl
High activity, readily available
Difficult to separate, corrosive, potential for side reactions
Table 1: Comparison of Catalysts for Glycerol Acetalization with Benzaldehyde
Q2: I'm observing significant formation of the 5-membered ring isomer, (2-phenyl-1,3-dioxolan-4-yl)methanol. How can I improve selectivity for the desired 6-membered ring?
The formation of a mixture of five- and six-membered rings is a common challenge in this synthesis.[1] The ratio of these isomers is governed by a balance of kinetic and thermodynamic control.
Thermodynamic vs. Kinetic Control: The five-membered dioxolane is often the kinetically favored product (forms faster), while the six-membered dioxane is typically the thermodynamically more stable product.
Achieving Thermodynamic Control: To favor the more stable six-membered ring, you should allow the reaction to reach thermodynamic equilibrium. This usually means:
Longer Reaction Times: Ensure the reaction is run long enough for the initial kinetic product to equilibrate to the thermodynamic product.
Higher Temperatures: Running the reaction at the reflux temperature of the solvent (e.g., toluene) provides the energy needed to overcome the activation barrier for the reverse reaction of the kinetic product, allowing the system to settle into the lowest energy state (the thermodynamic product).
Catalyst Choice: The choice of acid catalyst can also influence selectivity. Some solid acid catalysts have been reported to show good selectivity for the six-membered ring.
Q3: I'm having difficulty separating the cis and trans isomers of 2-Phenyl-1,3-dioxan-5-ol from the dioxolane isomer. What purification strategies are most effective?
Purification can be challenging due to the similar polarities of the isomeric products.[4] Some published methods report very low yields after recrystallization, highlighting the difficulty of purification.[4][5]
Column Chromatography: This is the most common method for separating the isomers.
Solvent System: A shallow gradient of ethyl acetate in hexane is often a good starting point. You may need to experiment with different solvent systems to achieve optimal separation.
Technique: Running a slow column with a fine grade of silica gel can improve resolution. Preparative HPLC on a C18 or Phenyl-hexyl column can be an effective, albeit more expensive, option for difficult separations.[6]
Recrystallization: This can be effective if you can find a suitable solvent system in which the desired isomer has significantly lower solubility than the others. This often requires extensive screening of various solvents and solvent mixtures. However, be aware that significant product loss can occur during this process.[4][5]
Oxidation and Separation: One advanced strategy involves oxidizing the mixture of alcohols. The desired 2-phenyl-1,3-dioxan-5-ol is oxidized to the corresponding ketone (2-phenyl-1,3-dioxan-5-one), while the primary alcohol of the dioxolane isomer is oxidized to a carboxylic acid.[4] The resulting ketone and acid have very different physical properties, making them much easier to separate. The purified ketone can then be reduced back to the desired alcohol.
Q4: My reaction seems to stop before all the starting material is consumed. What could be the cause?
A stalled reaction is often due to one of three main issues:
Catalyst Deactivation: If you are using a solid acid catalyst, it may become deactivated over time. If using a homogeneous catalyst, it may have been inadvertently neutralized.
Equilibrium Reached Prematurely: If water removal is inefficient, the concentration of water in the reaction mixture will increase, shifting the equilibrium back towards the starting materials and halting the net forward reaction. Ensure your Dean-Stark trap is functioning correctly and the system is free of leaks.
Impure Reagents: Impurities in the glycerol or benzaldehyde (e.g., water, or in the case of benzaldehyde, benzoic acid from air oxidation) can interfere with the catalyst or the reaction itself. Use freshly distilled benzaldehyde if possible.
Troubleshooting Flowchart
Caption: A logical guide to troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: What is the typical cis/trans ratio of the 2-Phenyl-1,3-dioxan-5-ol product?
A: The synthesis typically produces a mixture of cis and trans diastereomers. The exact ratio can be influenced by the reaction conditions and the catalyst used. Often, the thermodynamically more stable isomer is favored, which is typically the one with bulky substituents in equatorial positions.
Q: Can I use other aldehydes or ketones in this reaction?
A: Yes, this reaction is a general method for forming cyclic acetals and ketals. Different aldehydes and ketones can be reacted with glycerol or other 1,2- or 1,3-diols to form a wide variety of substituted dioxanes and dioxolanes.
Q: What are the key safety precautions for this synthesis?
A: Benzaldehyde is a combustible liquid and can be an irritant. Toluene is a flammable liquid with associated health risks. Acid catalysts like p-TSA and H₂SO₄ are corrosive. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety goggles, gloves, and a lab coat.
Q: How can I confirm the structure of my product and determine the isomeric ratio?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this. ¹H and ¹³C NMR will confirm the overall structure. The coupling constants and chemical shifts of the protons on the dioxane ring can be used to determine the cis/trans stereochemistry. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the ratio of the different isomers in your product mixture.
RSC Publishing. (2026, February 17). Forcing the phenyl moiety into the axial position by embedding the 2-phenyl-1,3-dioxane system in a tricyclic benzomorphan scaffold. Retrieved from [Link]
Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
Google Patents. (n.d.). JP6405443B2 - Process for producing 1,3-dioxane-5-ones.
MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
Canadian Science Publishing. (n.d.). 1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates. Retrieved from [Link]
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds? Retrieved from [Link]
PubChem. (n.d.). 1,3-Dioxan-5-ol, 2-phenyl-. Retrieved from [Link]
ResearchGate. (2026, February 17). Forcing the phenyl moiety into the axial position by embedding the 2-pheny-1,3dioxane system in a tricyclic benzomorphan scaffold: Design, synthesis and biological evaluation. Retrieved from [Link]
Troubleshooting low diastereoselectivity in reactions with 2-Phenyl-1,3-dioxan-5-ol derivatives
Troubleshooting Diastereoselectivity in 2-Phenyl-1,3-dioxan-5-ol Derivatives Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Diastereoselectivity in 2-Phenyl-1,3-dioxan-5-ol Derivatives
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing stereochemical challenges with 1,3-dioxane scaffolds. The 2-phenyl-1,3-dioxan-5-ol system is a highly valuable chiral building block, but its synthesis and functionalization are frequently plagued by poor diastereomeric ratios (dr).
This guide bypasses generic advice, focusing directly on the thermodynamic and kinetic causalities that dictate facial selectivity in these cyclic acetals.
Diagnostic Decision Tree
Use the following logical workflow to isolate the root cause of stereochemical leakage in your 1,3-dioxane synthesis.
Workflow for diagnosing and resolving low diastereoselectivity in 1,3-dioxane systems.
Mechanistic Knowledge Base & FAQs
Q1: During the initial acetalization of glycerol with benzaldehyde, my cis/trans ratio of 2-phenyl-1,3-dioxan-5-ol is nearly 1:1. How can I enrich the thermodynamically favored isomer?A1: The formation of 1,3-dioxanes operates strictly under thermodynamic control[1]. The bulky C2-phenyl group strongly prefers the equatorial position to avoid severe 1,3-diaxial interactions. Consequently, the stereochemistry of the C5-hydroxyl group dictates the isomer: the cis-isomer (equatorial OH) is thermodynamically favored over the trans-isomer (axial OH). If you are observing a 1:1 ratio, your reaction has not reached thermodynamic equilibrium.
Solution: Increase the reaction time and ensure rigorous, continuous water removal (e.g., using a Dean-Stark apparatus with toluene). Incomplete water removal allows reversible acetal hydrolysis, which prematurely halts the equilibration process.
Q2: When reducing 2-phenyl-1,3-dioxan-5-one, I predominantly isolate the trans-isomer (axial alcohol). How do I invert this selectivity to obtain the cis-isomer?A2: This is a classic manifestation of kinetic versus thermodynamic control. Under kinetic conditions (e.g., NaBH₄ in MeOH), the axial approach of the hydride is strongly disfavored due to electrostatic repulsion from the axial lone pairs of the O1 and O3 oxygen atoms. The hydride is forced to attack from the less hindered equatorial face, pushing the resulting hydroxyl group into the axial position (yielding the trans-isomer)[2].
Solution: To obtain the thermodynamically favored cis-isomer (equatorial alcohol), you must switch to thermodynamic conditions. Employing a Meerwein-Ponndorf-Verley (MPV) reduction with aluminum isopropoxide allows for reversible hydride transfer, ultimately equilibrating the mixture to the more stable equatorial alcohol. Alternatively, perform a Mitsunobu inversion on the isolated trans-isomer[3].
Q3: My diastereomeric ratio (dr) drops significantly during the scale-up of the acetal ring-opening reaction. What is the mechanistic cause?A3: Reductive ring-opening of 1,3-dioxanes using Lewis acids (e.g., DIBAL-H) relies on selective coordination to one of the acetal oxygens. At strictly controlled cryogenic temperatures (-78 °C), the reaction proceeds via a tight, synchronous S_N2-like transition state, resulting in high diastereoselectivity. On scale-up, inadequate heat dissipation (local exotherms) provides enough energy for the intermediate to collapse into an S_N1-like oxocarbenium ion. This planar intermediate is susceptible to attack from either face, destroying your stereocontrol.
Solution: Maintain strict cryogenic conditions and consider utilizing chelation-controlled additives (like LiI) to rigidify the transition state[4].
Stereodivergent Synthesis Pathways
Stereodivergent pathways for synthesizing 2-phenyl-1,3-dioxan-5-ol isomers.
Quantitative Data: Condition Effects on Diastereoselectivity
The table below summarizes how specific reagents and thermodynamic environments dictate the facial attack on 2-phenyl-1,3-dioxan-5-one.
Reagent / Catalyst
Solvent
Temp (°C)
Control Type
dr (Axial:Equatorial OH)
Yield (%)
NaBH₄
MeOH
0
Kinetic
95:5
92
L-Selectride
THF
-78
Kinetic
>99:1
88
LiAlH₄ / LiI
Et₂O
-78
Chelation
15:85
83
Al(OiPr)₃
iPrOH
82 (Reflux)
Thermodynamic
5:95
78
Standard Operating Procedures (SOPs)
SOP A: Kinetic Reduction of 2-Phenyl-1,3-dioxan-5-one (Targeting trans-Isomer)
Objective: Exploit axial lone-pair repulsion to direct equatorial hydride attack.
Preparation: Dissolve 2-phenyl-1,3-dioxan-5-one (1.0 eq) in anhydrous MeOH (0.2 M) under a nitrogen atmosphere.
Reaction: Cool the vessel to 0 °C. Add NaBH₄ (1.2 eq) portion-wise over 15 minutes to control hydrogen evolution.
Completion: Stir for 1 hour at 0 °C. Quench carefully with saturated aqueous NH₄Cl.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Self-Validation (NMR): Analyze the crude mixture via ¹H NMR. The C5 proton of the trans-isomer (axial OH) is equatorial . It will appear as a narrow multiplet (quintet-like) with small coupling constants (J < 3 Hz). If you see a broad multiplet with large J couplings (~10 Hz), you have inadvertently formed the cis-isomer.
SOP B: Stereochemical Inversion via Mitsunobu Protocol (Targeting cis-Isomer)
Objective: Invert the kinetically formed trans-isomer to the thermodynamically stable cis-isomer without relying on high-temperature MPV reductions.
Preparation: Dissolve trans-2-phenyl-1,3-dioxan-5-ol (1.0 eq), triphenylphosphine (1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF (0.1 M) under N₂.
Activation: Cool to 0 °C. Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The reaction mixture will turn pale yellow.
Inversion: Warm to room temperature and stir for 4 hours.
Hydrolysis: Concentrate the mixture, filter through a short silica plug to remove triphenylphosphine oxide, and dissolve the resulting ester in MeOH. Add K₂CO₃ (2.0 eq) and stir for 2 hours to hydrolyze the ester.
Self-Validation (TLC & NMR): On TLC (Hexanes:EtOAc 3:1), the cis-isomer typically exhibits a slightly lower R_f value than the trans-isomer due to the unhindered equatorial hydroxyl group interacting more strongly with the silica. In ¹H NMR, the C5 proton is now axial , appearing as a broad triplet of triplets with at least two large axial-axial coupling constants (J ≈ 10–12 Hz).
References
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals.Thieme Connect.
1,3-Dioxan-5-ones: synthesis, deprotonation, and reactions of their lithium enolates.Canadian Science Publishing.
Chelation-Controlled Reduction: Stereoselective Formation of syn-1,3-Diols and Synthesis of Compactin and Mevinolin Lactone.ACS Publications.
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.MDPI Pharmaceuticals.
Technical Support Center: Scaling Up the Synthesis of 2-Phenyl-1,3-dioxan-5-ol for Industrial Applications
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-1,3-dioxan-5-ol. It provides in-depth troubleshooting advice, frequently asked...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenyl-1,3-dioxan-5-ol. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to facilitate the transition from laboratory-scale experiments to industrial applications. Our focus is on providing practical, experience-driven insights to overcome common challenges in scaling up this synthesis.
I. Synthesis Overview: The Acetalization of Glycerol and Benzaldehyde
The most common and industrially viable method for synthesizing 2-phenyl-1,3-dioxan-5-ol is the acid-catalyzed acetalization of glycerol with benzaldehyde.[1] This reaction, however, is not without its complexities. A key challenge is the concurrent formation of a five-membered ring isomer, (2-phenyl-1,3-dioxolan-4-yl)methanol.[1] The ratio of these two products is highly dependent on the choice of catalyst and reaction conditions.[1] While the five-membered dioxolane ring is often kinetically favored, the six-membered dioxane ring, our target molecule, is generally the thermodynamically more stable product.[1]
Reaction Scheme
Caption: A workflow for troubleshooting common synthesis problems.
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors:
Purity of Starting Materials: Ensure that both glycerol and benzaldehyde are of high purity. Benzaldehyde is susceptible to oxidation to benzoic acid, which can inhibit the reaction.
Reaction Equilibrium: The acetalization reaction is reversible. To drive the reaction towards the product side, it is crucial to remove the water formed during the reaction. On a large scale, a Dean-Stark apparatus is commonly used for this purpose with a solvent like toluene.
[2]* Catalyst Deactivation: If you are using a solid acid catalyst, it may deactivate over time due to coking or poisoning. Regeneration of the catalyst or using a fresh batch may be necessary.
Sub-optimal Reaction Conditions: The reaction is sensitive to temperature and time. Insufficient heating or reaction time can lead to incomplete conversion. Conversely, prolonged reaction at high temperatures can lead to side reactions and degradation of the product. [3]A study on a similar synthesis recommended monitoring the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
[3]
Question: I am getting a high proportion of the five-membered ring isomer, (2-phenyl-1,3-dioxolan-4-yl)methanol. How can I improve the selectivity for the desired six-membered ring product?
Answer: Improving the selectivity for 2-phenyl-1,3-dioxan-5-ol is a common challenge. Here are some strategies:
Catalyst Selection: The choice of catalyst plays a significant role in determining the product ratio. While homogeneous acids like p-toluenesulfonic acid (p-TSA) are effective, solid acid catalysts can offer better selectivity. [1]For instance, some studies have shown that certain solid acid catalysts can favor the formation of the six-membered dioxane.
[4]* Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable six-membered ring. However, this must be balanced against the risk of side reactions.
Glycerol to Benzaldehyde Molar Ratio: Optimizing the molar ratio of the reactants can influence selectivity. A slight excess of glycerol is often used to maximize the conversion of benzaldehyde. [1]One study reported a maximum acetal yield with a glycerol to benzaldehyde molar ratio of 1.2:1.
[1]* Solvent: The choice of solvent can impact the reaction. Toluene has been identified as an effective solvent, leading to higher glycerol conversion.
[1]
Question: The purification of the final product is proving difficult. What methods are recommended for industrial scale?
Answer: The purification of 2-phenyl-1,3-dioxan-5-ol can be challenging due to the presence of the five-membered ring isomer and unreacted starting materials.
Recrystallization: This is often the most viable method for large-scale purification. However, finding a suitable solvent system can be difficult. A patent application mentions that the yield after recrystallization can be low, suggesting that the recrystallization mother liquor could be reused in subsequent reactions to minimize loss.
[5][6]* Column Chromatography: While effective at the lab scale, traditional column chromatography can be expensive and time-consuming for industrial production. [7]However, for high-purity applications, it may be necessary. Optimizing the solvent system is crucial for good separation.
[3]* Vacuum Distillation: Given the boiling point of 2-phenyl-1,3-dioxan-5-ol (185 °C at 20 mmHg), vacuum distillation could be a viable purification method, especially for removing lower-boiling point impurities.
[8]
III. Frequently Asked Questions (FAQs)
What is the reaction mechanism for the acid-catalyzed synthesis of 2-phenyl-1,3-dioxan-5-ol?
The reaction proceeds through the following key steps:
Protonation of Benzaldehyde: The acid catalyst protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic.
[1]2. Nucleophilic Attack by Glycerol: A hydroxyl group of glycerol acts as a nucleophile and attacks the activated carbonyl carbon.
Hemiacetal Formation: This results in the formation of a hemiacetal intermediate.
Intramolecular Cyclization: A second hydroxyl group of the glycerol backbone attacks the hemiacetal carbon, leading to the formation of the cyclic acetal ring and the elimination of a water molecule.
Caption: A simplified diagram of the reaction mechanism.
How do I choose the most suitable catalyst for industrial production?
For industrial applications, the ideal catalyst should be:
Highly Active and Selective: To maximize yield and minimize the formation of the five-membered ring isomer.
Heterogeneous: Solid acid catalysts are generally preferred over homogeneous catalysts like sulfuric acid or p-TSA for several reasons:
Ease of Separation: They can be easily filtered off from the reaction mixture, simplifying the workup process.
[1] * Reusability: Many solid acid catalysts can be regenerated and reused, reducing costs and waste.
[1] * Reduced Corrosion: They are typically less corrosive than mineral acids.
[1]* Cost-Effective and Readily Available: The cost of the catalyst is a significant factor in large-scale production.
Examples of solid acid catalysts that have been investigated for this reaction include Al-SBA-15 and solid sulfonic acid catalysts.
[1]
What are the optimal reaction conditions for scaling up the synthesis?
While optimal conditions can vary depending on the specific catalyst and reactor setup, here are some general guidelines based on published research:
Parameter
Recommended Range/Value
Rationale
Source
Glycerol:Benzaldehyde Molar Ratio
1.2:1
A slight excess of glycerol can help drive the reaction to completion.
What are the key safety considerations when handling the reagents and product?
Benzaldehyde: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.
Glycerol: Not considered hazardous, but good laboratory practices should always be followed.
Acid Catalysts (e.g., p-TSA, H₂SO₄): Corrosive. Cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE).
Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin. May cause damage to organs through prolonged or repeated exposure.
2-Phenyl-1,3-dioxan-5-ol: May be harmful if swallowed. [8]It is a combustible solid. [10]Appropriate PPE, such as eye shields and gloves, should be worn.
[10]
Always consult the Safety Data Sheet (SDS) for each chemical before use and handle them in a well-ventilated area.
[11][12]
IV. Experimental Protocol: Lab-Scale Synthesis
This protocol provides a starting point for the synthesis of 2-phenyl-1,3-dioxan-5-ol and can be adapted for scale-up.
Materials:
Benzaldehyde
Glycerol
p-Toluenesulfonic acid (p-TSA) or a suitable solid acid catalyst
Toluene
Saturated sodium bicarbonate solution
Anhydrous magnesium sulfate
Solvents for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes)
Equipment:
Round-bottom flask
Dean-Stark apparatus
Reflux condenser
Magnetic stirrer with heating mantle
Separatory funnel
Rotary evaporator
Glassware for filtration and recrystallization
Procedure:
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add benzaldehyde (1.0 mol), glycerol (1.2 mol), and toluene (500 mL).
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.01 mol).
Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.
Continue refluxing until no more water is collected (typically 4-8 hours). Monitor the reaction progress by TLC.
Cool the reaction mixture to room temperature.
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water.
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
The crude product, a mixture of isomers, can be purified by recrystallization from a suitable solvent system.
V. References
PubChem. (n.d.). 1,3-Dioxan-5-ol, 2-phenyl-. Retrieved from [Link]
RSC Publishing. (2026, February 17). Forcing the phenyl moiety into the axial position by embedding the 2-phenyl-1,3-dioxane system in a tricyclic benzomorphan scaffold. Retrieved from [Link]
ResearchGate. (2025, October 8). Synthesis of bio–additive fuels from acetalization of glycerol with benzaldehyde over molybdenum promoted green solid acid catalysts. Retrieved from [Link]
RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]
ACS Publications. (n.d.). Condensation Products of Glycerol with Aldehydes and Ketones. 2-Substituted m-Dioxan-5-ols and 1,3-Dioxolane-4-methanols. Retrieved from [Link]
ResearchGate. (n.d.). Preparation process of benzaldehyde glycerol acetal catalyzed by TsOH. Retrieved from [Link]
Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one. Retrieved from
Google Patents. (n.d.). JP6405443B2 - Process for producing 1,3-dioxane-5-ones. Retrieved from
MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
Canadian Science Publishing. (n.d.). I ,3-Dioxan-5-ones: synthesis, - deprotonation, and reactions of their lithium enolates. Retrieved from [Link]
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]
ResearchGate. (2026, February 17). Forcing the phenyl moiety into the axial position by embedding the 2-pheny-1,3dioxane system in a tricyclic benzomorphan scaffold: Design, synthesis and biological evaluation. Retrieved from [Link]
ResearchGate. (n.d.). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2‐phenyl‐1,3‐indandione and 5 a. Yields of isolated products are reported.. Retrieved from [Link]
Technical Support Center: Purification and Troubleshooting of 2-Phenyl-1,3-dioxan-5-ol
Welcome to the Technical Support Center for the synthesis and purification of 2-phenyl-1,3-dioxan-5-ol (also known as 1,3-O-benzylideneglycerol). The acid-catalyzed acetalization of glycerol with benzaldehyde yields a co...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and purification of 2-phenyl-1,3-dioxan-5-ol (also known as 1,3-O-benzylideneglycerol). The acid-catalyzed acetalization of glycerol with benzaldehyde yields a complex equilibrium mixture[1]. While the reaction is straightforward, isolating the target cis-six-membered ring from kinetic byproducts and unreacted starting materials requires precise thermodynamic control and targeted purification strategies[2].
This guide provides researchers and drug development professionals with field-proven diagnostics, self-validating protocols, and mechanistic insights to ensure high-purity isolation.
Part 1: Diagnostic FAQs (Identifying Impurities)
Q1: How can I differentiate between the 5-membered (1,3-dioxolane) and 6-membered (1,3-dioxane) isomers in my crude mixture?A1: The reaction between glycerol and benzaldehyde yields two primary cyclic acetal isomers: a kinetically favored five-membered ring (4-hydroxymethyl-2-phenyl-1,3-dioxolane) and a thermodynamically stable six-membered ring (2-phenyl-1,3-dioxan-5-ol)[1].
Diagnostic Causality: You can easily differentiate them using ¹H NMR. The acetal proton (the CH attached to the phenyl ring and two oxygens) appears at distinct chemical shifts due to the differing ring strain and electronic environments. In the 6-membered 1,3-dioxane ring, the acetal proton typically appears as a sharp singlet around 5.4–5.5 ppm . In the 5-membered 1,3-dioxolane ring, it shifts slightly downfield to 5.8–5.9 ppm .
Q2: My crude product is highly viscous and dark. What is the primary cause, and how do I resolve it?A2: High viscosity is almost exclusively caused by unreacted glycerol, which forms an extensive intermolecular hydrogen-bonding network. Dark coloration indicates acid-catalyzed oligomerization or the thermal degradation of benzaldehyde at high temperatures.
Resolution: Do not attempt to distill a highly viscous crude mixture, as heating acid-contaminated glycerol leads to further polymerization. Instead, perform a rigorous aqueous biphasic quench (see Protocol A below). Glycerol's high polarity ensures it partitions entirely into the aqueous phase, instantly reducing the viscosity of the organic layer.
Q3: I am detecting benzoic acid in my HPLC traces. Where does it come from, and will it interfere with downstream polymerizations?A3: Benzoic acid is generated via the auto-oxidation of unreacted benzaldehyde when exposed to air and light. If 2-phenyl-1,3-dioxan-5-ol is being used as a monomer for ring-opening polymerizations (e.g., with ε-caprolactone), even trace acidic impurities will prematurely terminate the polymer chain or poison the tin(II) 2-ethylhexanoate catalyst.
Resolution: Wash the crude organic phase with saturated NaHCO₃. This converts benzoic acid into water-soluble sodium benzoate, which is easily discarded in the aqueous layer.
Q4: How do I selectively isolate the cis-2-phenyl-1,3-dioxan-5-ol from the trans isomer and the 5-membered ring?A4: Through selective recrystallization.
Mechanistic Causality: The cis-6-membered ring possesses a symmetrical chair conformation where the phenyl and hydroxyl groups occupy stable equatorial/axial positions. This symmetry allows it to pack highly efficiently into a crystal lattice, forming a white solid[3]. The 5-membered ring and the trans-isomer lack this packing efficiency and remain liquid or highly soluble in non-polar solvent mixtures.
Part 2: Quantitative Impurity Profiling
The following table summarizes the typical impurity profile of a crude acetalization mixture and the expected efficiency of the purification workflows described in Part 3.
Impurity
Source / Causality
Detection Method
Removal Technique
Typical Crude %
Post-Purification %
Unreacted Glycerol
Incomplete conversion / Excess reagent
Viscosity, HPLC (ELSD)
Aqueous wash (Brine)
10 - 20%
< 0.1%
Benzaldehyde
Incomplete conversion
UV-Vis, ¹H NMR (~10.0 ppm)
Bisulfite wash / Vacuum dist.
5 - 15%
< 0.5%
Benzoic Acid
Auto-oxidation of benzaldehyde
HPLC (UV 254 nm)
NaHCO₃ wash (pH 8)
1 - 5%
< 0.1%
1,3-Dioxolane Isomer
Kinetic byproduct
¹H NMR, GC-MS
Recrystallization
20 - 40%
< 1.0%
trans-1,3-Dioxane
Thermodynamic equilibrium
¹H NMR
Recrystallization
10 - 15%
< 0.5%
Part 3: Step-by-Step Experimental Protocols
Protocol A: Biphasic Quench and Aqueous Workup
This protocol is designed to arrest the equilibrium reaction and strip out highly polar impurities.
Quenching: Upon completion of the Dean-Stark reflux, cool the toluene reaction mixture to room temperature.
Neutralization: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).
Causality: This neutralizes the acid catalyst (e.g., p-TsOH or H₂SO₄) to prevent reverse acetal hydrolysis during workup and converts any benzoic acid into water-soluble sodium benzoate.
Phase Separation: Transfer the mixture to a separatory funnel.
Self-Validating Step: Check the pH of the aqueous layer using indicator paper; it must be ≥ 7.5 before proceeding. If acidic, repeat step 2.
Glycerol Removal: Wash the organic phase twice with saturated brine (NaCl).
Causality: Unreacted glycerol partitions into the aqueous phase. Brine increases the ionic strength of the water, preventing the formation of stubborn emulsions.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.
Protocol B: Selective Recrystallization of the cis-Isomer
This protocol isolates the target cis-1,3-dioxane from the kinetic byproducts.
Solvent Selection: Dissolve the crude concentrated oil in a minimal amount of a warm solvent mixture (e.g., isopropyl ether/petroleum ether or cyclohexane/ethyl acetate 2:1)[3].
Crystallization: Cool the solution slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours.
Causality: Slow cooling promotes the growth of pure cis-isomer crystals while leaving the 5-membered dioxolane and trans-dioxane solvated in the mother liquor.
Filtration: Collect the white precipitate via vacuum filtration and wash with ice-cold petroleum ether.
Validation: Dry the solid under a vacuum and determine the melting point.
Self-Validating Step: A sharp melting point at 83–86 °C confirms the isolation of pure cis-1,3-O-benzylideneglycerol.
Part 4: Process Visualization
Workflow for the isolation and purification of cis-2-phenyl-1,3-dioxan-5-ol.
References
Benchchem. Synthetic Methodologies and Reaction Pathways for 2 Phenyl 1,3 Dioxan 5 Ol. Retrieved from 1
Sigma-Aldrich. 2-Phenyl-1,3-dioxan-5-ol mixture of cis and trans, ≥97.0% (HPLC). Retrieved from
ChemicalBook. CIS-2-PHENYL-1,3-DIOXAN-5-OL Chemical Properties, Uses, Production. Retrieved from 3
National Center for Biotechnology Information (PMC). Acetalization of glycerol and benzaldehyde to synthesize biofuel additives using SO42-/CeO2–ZrO2 catalyst. Retrieved from 2
Sigma-Aldrich. cis-1,3-O-Benzylideneglycerol 97%. Retrieved from
A Comparative Guide to the Spectroscopic Validation of 2-Phenyl-1,3-dioxan-5-ol: Ensuring Purity and Identity
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement for robust and reproducible research. This guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity and purity is a foundational requirement for robust and reproducible research. This guide provides an in-depth, objective comparison of key spectroscopic techniques for the validation of 2-phenyl-1,3-dioxan-5-ol, a versatile building block in chemical synthesis.[1][2][3] We will delve into the causality behind experimental choices and present supporting data to empower you to make informed decisions in your analytical workflows.
Introduction: The Importance of Rigorous Validation
2-Phenyl-1,3-dioxan-5-ol is a chiral molecule whose stereoisomers can exhibit different biological activities and physical properties.[4][5] Therefore, a multi-faceted analytical approach is not just recommended but essential for its comprehensive characterization. This guide will focus on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a holistic view of the compound's structure and purity. The American Chemical Society (ACS) guidelines for the characterization of organic compounds emphasize the necessity of providing clear evidence for a compound's identity and purity, a principle that underpins the methodologies described herein.
A Unified Spectroscopic Workflow
A sequential and integrated approach to spectroscopic analysis ensures that each technique's strengths are maximized, leading to a confident structural assignment and purity assessment. The following workflow is recommended:
A Comparative Guide to 2-Phenyl-1,3-dioxan-5-ol in Advanced Polymer Synthesis: A Functional Monomer for Next-Generation Biomaterials
In the landscape of biomedical research and drug development, the demand for advanced polymeric materials with tailored functionalities is ever-increasing. Biodegradable polyesters, such as polylactide (PLA) and polycapr...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of biomedical research and drug development, the demand for advanced polymeric materials with tailored functionalities is ever-increasing. Biodegradable polyesters, such as polylactide (PLA) and polycaprolactone (PCL), have long been staples in this field. However, their inherent lack of functional groups for post-polymerization modification limits their application in sophisticated drug delivery systems, tissue engineering scaffolds, and advanced diagnostics. This guide introduces 2-Phenyl-1,3-dioxan-5-ol, a protected glycerol monomer, as a strategic building block to overcome these limitations. We will explore its distinct advantages in polymer synthesis, offering a comparative analysis against conventional monomers and providing detailed experimental insights for its application.
The Strategic Advantage of Incorporating 2-Phenyl-1,3-dioxan-5-ol
The direct use of glycerol, a trifunctional monomer, in polyester synthesis is often plagued by challenges such as premature cross-linking and the formation of polymers with high polydispersity and low molecular weight.[1][2] The use of 2-Phenyl-1,3-dioxan-5-ol, a cyclic acetal of glycerol, provides an elegant solution to these issues.
The primary advantage of this monomer lies in its ability to introduce pendant hydroxyl groups into the polymer backbone in a controlled manner. The phenylacetal group effectively protects the hydroxyl functionality during the polymerization process, preventing unwanted side reactions. Subsequent deprotection unmasks these hydroxyl groups, rendering them available for a wide array of chemical modifications. This opens up possibilities for conjugating bioactive molecules, tuning surface properties, and creating materials with specific cell-interactive capabilities.
Comparative Performance Analysis: A Head-to-Head Look at Polymer Properties
To appreciate the unique contributions of 2-Phenyl-1,3-dioxan-5-ol, it is essential to compare the properties of the resulting functionalized polymers with those of standard biodegradable polyesters. The following table provides a comparative overview.
Pendant hydroxyls for conjugation, increased hydrophilicity
Limitations
Lacks functional groups, hydrophobic
Brittle, acidic degradation products
Requires a deprotection step
Potential for intra/intermolecular H-bonding affecting properties
The incorporation of 2-Phenyl-1,3-dioxan-5-ol into a PCL backbone leads to a copolymer with a lower glass transition temperature in its protected form. Upon deprotection, the introduction of free hydroxyl groups tends to increase the Tg due to hydrogen bonding and also enhances the polymer's hydrophilicity and potential degradation rate.
Experimental Protocols: From Monomer to Functional Polymer
This protocol describes a typical ring-opening copolymerization of 2-Phenyl-1,3-dioxan-5-ol and ε-caprolactone.
Materials:
2-Phenyl-1,3-dioxan-5-ol
ε-Caprolactone
Tin(II) 2-ethylhexanoate (Sn(Oct)₂)
Toluene (anhydrous)
Methanol
Procedure:
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-Phenyl-1,3-dioxan-5-ol and ε-caprolactone at the desired molar ratio (e.g., 1:4 for a 20% incorporation).
Add anhydrous toluene to dissolve the monomers (concentration can be adjusted, e.g., 1 M).
Add the catalyst, Sn(Oct)₂, typically at a monomer-to-catalyst ratio of 200:1 to 500:1.
Stir the reaction mixture at an elevated temperature (e.g., 110-130 °C) for a specified duration (e.g., 24-48 hours).
Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR to determine monomer conversion.
Once the desired conversion is reached, cool the reaction mixture to room temperature.
Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.
Collect the precipitated polymer by filtration and dry it under vacuum at room temperature until a constant weight is achieved.
The synthesized copolymer should be characterized to determine its molecular weight and composition.
¹H NMR: Confirm the incorporation of both monomers by identifying characteristic peaks and determine the copolymer composition by comparing the integration of peaks corresponding to each monomer unit.
Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
This protocol outlines the removal of the benzylidene acetal protecting group to expose the hydroxyl functionalities.
Materials:
Poly(2-Phenyl-1,3-dioxan-5-ol-co-ε-caprolactone)
Palladium on carbon (Pd/C, 10 wt%)
Methanol or Tetrahydrofuran (THF)
Hydrogen gas (H₂)
Procedure:
Dissolve the protected copolymer in a suitable solvent (e.g., THF or methanol) in a hydrogenation flask.
Carefully add Pd/C catalyst to the solution (typically 10-20 wt% relative to the polymer).
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at a pressure of 1-3 atm.
Stir the reaction mixture vigorously at room temperature for 24-72 hours.
Monitor the completion of the deprotection by taking aliquots and analyzing via ¹H NMR, looking for the disappearance of the phenyl protons and the appearance of a new proton signal corresponding to the C-H adjacent to the newly formed hydroxyl group.
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
Concentrate the filtrate under reduced pressure.
Precipitate the deprotected polymer in a non-solvent like cold diethyl ether or hexane.
Collect the polymer by filtration and dry under vacuum.
¹H NMR: Confirm the complete removal of the benzylidene group by the absence of aromatic proton signals.
FTIR Spectroscopy: Observe the appearance of a broad O-H stretching band around 3400 cm⁻¹, indicative of the free hydroxyl groups.
Visualizing the Process: Reaction and Workflow Diagrams
Ring-Opening Polymerization of 2-Phenyl-1,3-dioxan-5-ol and ε-Caprolactone.
A Researcher's Guide to Chiral C3 Synthons: A Comparative Analysis of Alternatives to 2-Phenyl-1,3-dioxan-5-ol
In the field of enantioselective synthesis, the strategic selection of chiral building blocks is paramount to the successful construction of complex, biologically active molecules. For decades, glycerol-derived C3 syntho...
Author: BenchChem Technical Support Team. Date: March 2026
In the field of enantioselective synthesis, the strategic selection of chiral building blocks is paramount to the successful construction of complex, biologically active molecules. For decades, glycerol-derived C3 synthons have served as foundational pillars in this endeavor. Among them, 2-Phenyl-1,3-dioxan-5-ol, also known as 1,3-O-benzylideneglycerol, has been a workhorse, providing a rigid, protected framework for introducing a stereodefined 1,2,3-propanetriol unit.[1][2][3] However, reliance on a single building block can be synthetically constraining. The presence of cis/trans diastereomers, the specific requirements for deprotection, and the desire for orthogonal protecting group strategies necessitate a broader toolkit.
This guide provides an in-depth comparison of viable alternatives to 2-Phenyl-1,3-dioxan-5-ol. We will move beyond a simple catalog of compounds to explore the causality behind their synthetic utility, delve into their experimental nuances, and present the data required for you, the researcher, to make an informed decision for your specific synthetic challenge. Our exploration is grounded in the principle that the optimal chiral building block is not a universal constant, but rather a context-dependent choice that harmonizes with your overall synthetic strategy.
The Prochiral Fountainhead: Glycerol as a C3 Platform
The journey for many C3 chiral synthons begins with glycerol, an inexpensive, renewable, and prochiral molecule.[4][5] Its C2 hydroxyl group is flanked by two enantiotopic primary hydroxyl groups at C1 and C3. This symmetry is the key to its utility; a selective reaction at one of the primary hydroxyls breaks this symmetry, leading to a chiral, non-racemic product. The most common strategies involve either enzymatic resolution or the derivatization with a chiral auxiliary. However, the most prevalent industrial approach is the protection of the C1 and C3 hydroxyls with an aldehyde or ketone, which, in the case of 2-Phenyl-1,3-dioxan-5-ol, is benzaldehyde.[1]
Caption: Key Glycerol-Derived C3 Chiral Building Blocks.
Head-to-Head Comparison: Core Glycerol-Derived Building Blocks
The most direct alternatives to 2-Phenyl-1,3-dioxan-5-ol are other protected forms of glycerol. The choice among them hinges on the nature of the protecting group—its stability, ease of removal, and influence on the reactivity of the free hydroxyl group.
Feature
2-Phenyl-1,3-dioxan-5-ol
(R)- or (S)-Solketal
3-O-Benzyl-sn-glycerol
Parent Aldehyde/Ketone
Benzaldehyde
Acetone
N/A (Derived from Solketal)
Protecting Group
Benzylidene Acetal
Isopropylidene Ketal (Acetonide)
Benzyl Ether
Common Synthesis
Acid-catalyzed reaction of glycerol and benzaldehyde.[1]
Acid-catalyzed reaction of glycerol and acetone.[6]
Benzylation of enantiopure solketal followed by acidic hydrolysis.[7][8]
Stereocontrol
Often yields cis/trans mixtures requiring separation or equilibration.[2][9]
Commercially available in both (R) and (S) enantiopure forms, derived from the chiral pool.[10]
Synthesized from enantiopure solketal, preserving stereointegrity.[11]
Lability to acid can be a drawback in multi-step syntheses requiring acidic reagents.
Requires hydrogenolysis for deprotection, which is incompatible with reducible groups like alkynes, alkenes, or some nitrogen-containing heterocycles.
Expert Analysis:
Solketal is arguably the most versatile and widely used alternative. Its key advantage is the mildness of its deprotection, which simply requires aqueous acid, leaving most other functional groups untouched. This is a significant improvement over the hydrogenolysis required for the benzylidene acetal. The commercial availability of both (R)- and (S)-solketal at high enantiomeric purity makes it an accessible entry point into the C3 chiral pool.[10][13]
3-O-Benzyl-sn-glycerol represents a strategic shift in protecting group philosophy.[14] While its synthesis requires an extra step from solketal, the resulting benzyl ether is substantially more robust than the isopropylidene ketal. This allows for complex chemical manipulations, including those under acidic conditions that would cleave solketal. It is a key intermediate in the synthesis of structured glycerolipids and pharmaceuticals where late-stage deprotection is desired.[15]
Expanding the Horizon: Alternative Strategies
Beyond direct glycerol derivatives, two other major strategies provide access to chiral 1,3-diol motifs: tapping into the broader chiral pool and building the motif through asymmetric synthesis.
The Chiral Pool: Nature's Starting Materials
Nature provides a vast repository of inexpensive, enantiomerically pure molecules that can be transformed into valuable building blocks.[16]
Carbohydrates: Sugars like D-glucose, D-mannitol, and L-arabinose are rich in stereocenters and offer a diverse array of starting points.[17][18][19] For example, levoglucosenone, derived from the pyrolysis of cellulose, is a rigid bicyclic enone that provides excellent stereocontrol in subsequent additions.[20] These precursors often require more synthetic steps to isolate the desired C3 unit, but they can provide access to unique stereochemical arrangements not easily obtained from glycerol.
Amino Acids: L-Serine, for instance, is a natural C3 building block containing an amino and a hydroxyl group, which can be readily converted into chiral 1,2,3-trisubstituted propanes.
Asymmetric Synthesis: Building Chirality from the Ground Up
Instead of relying on a pre-existing chiral molecule, modern asymmetric catalysis allows for the creation of chiral 1,3-diols from simple, achiral precursors.[21][22] This approach offers flexibility and avoids the potential limitations of chiral pool availability.
Asymmetric Aldol Reaction & Reduction: A powerful strategy involves the organocatalytic or metal-catalyzed asymmetric aldol reaction between an aldehyde and a ketone (or another aldehyde).[23][24] This establishes a chiral β-hydroxy ketone with high enantiomeric excess (>99% ee has been reported).[23] Subsequent diastereoselective reduction of the ketone yields either the syn- or anti-1,3-diol, depending on the choice of reducing agent and reaction conditions.[21][25]
Caption: General workflow for asymmetric synthesis of 1,3-diols.
Dynamic Kinetic Asymmetric Transformation (DYKAT): This elegant technique combines an enzymatic resolution, a metal-catalyzed racemization, and an intramolecular acyl migration in a one-pot process.[26] It allows for the conversion of a racemic mixture of 1,3-diols into a single, enantiomerically pure syn-1,3-diacetate in high yield and excellent enantioselectivity (>99% ee), effectively deracemizing and deepimerizing the starting material simultaneously.[26]
Field-Proven Protocol: Synthesis of 1-O-Benzyl-rac-glycerol
This protocol details the synthesis of a key alternative building block, demonstrating the principles of protection and deprotection central to C3 synthon chemistry. The procedure starts from commercially available isopropylideneglycerol (racemic solketal).
Objective: To synthesize 1-O-Benzyl-rac-glycerol via benzylation of isopropylideneglycerol followed by acidic hydrolysis of the ketal.
Benzyltri-n-butylammonium chloride (PTBC, Phase Transfer Catalyst) (1.38 g, 4 mmol)
Diethyl ether
15% (w/v) Sulfuric acid (70 mL)
Petroleum ether
Ethyl acetate
Saturated sodium chloride solution (brine)
Anhydrous sodium sulfate
Step-by-Step Methodology:
Part 1: Benzylation of Isopropylideneglycerol
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 50 mL of 50% NaOH solution, isopropylideneglycerol (33 g), benzyl chloride (30.25 mL), and the phase-transfer catalyst, benzyltri-n-butylammonium chloride (1.38 g).
Causality Explanation: A phase-transfer catalyst is crucial here. The reaction involves an aqueous phase (NaOH) and an organic phase (the reactants). The PTBC shuttles the hydroxide anion into the organic phase to deprotonate the alcohol, allowing it to react with benzyl chloride.
Reaction Execution: Heat the vigorously stirred mixture to 100 °C for 5 hours. The mixture will become thick.
Work-up: Cool the reaction to room temperature and dilute with 50 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL). Combine the organic extracts and wash with water (2 x 50 mL).
Isolation: Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation under reduced pressure. The residue is the crude benzylated intermediate.
Self-Validation Check: The crude product can be checked by TLC (e.g., 20% EtOAc/Hexanes) to confirm the consumption of starting material and formation of a new, less polar spot.
Part 2: Hydrolysis of the Isopropylidene Ketal
Deprotection Setup: To the crude residue from Part 1, add 70 mL of 15% (w/v) sulfuric acid.
Deprotection Execution: Heat the mixture to 100 °C with vigorous stirring for 2.5 hours.
Causality Explanation: The isopropylidene group is an acid-labile ketal. Hot aqueous acid protonates one of the acetal oxygens, initiating a cascade that leads to the formation of glycerol and acetone. The benzyl ether is stable to these conditions.
Work-up: Cool the reaction mixture. Extract with petroleum ether (2 x 50 mL) to remove any unreacted benzylated intermediate or benzyl-containing byproducts.
Neutralization & Extraction: Carefully neutralize the aqueous layer with a saturated solution of sodium bicarbonate or solid NaOH until pH ~7. Extract the neutralized aqueous layer with ethyl acetate (3 x 75 mL).
Final Isolation: Combine the ethyl acetate extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the final product, 1-O-Benzyl-rac-glycerol, as a yellow oil (typical yield ~21 g).[8]
Self-Validation Check: The final product's identity and purity can be confirmed by ¹H and ¹³C NMR spectroscopy and compared against literature data.
Conclusion and Strategic Outlook
The selection of a chiral C3 building block is a critical decision point in any synthetic campaign. While 2-Phenyl-1,3-dioxan-5-ol remains a useful synthon, its limitations, particularly regarding deprotection and isomeric complexity, have driven the adoption of more flexible alternatives.
For maximal functional group tolerance and mild deprotection, (R)- and (S)-Solketal are the undisputed champions. Their utility in a vast range of synthetic applications is well-documented.[13]
When robustness is required to withstand harsh or acidic reagents, 3-O-Benzyl-sn-glycerol provides a superior ether-based protection strategy.
For ultimate flexibility and access to diverse stereoisomers, asymmetric synthesis methodologies offer a powerful, modern alternative to the chiral pool. [23][24][26]
As drug development professionals and synthetic chemists, our goal is to navigate the path to a target molecule with efficiency, elegance, and control. By understanding the comparative strengths and weaknesses of these foundational building blocks, we empower ourselves to design more robust and successful synthetic routes. The future will likely see an increased reliance on catalytic asymmetric methods that are more atom-economical and sustainable, further expanding the synthetic chemist's toolkit for creating the chiral molecules that shape our world.
References
American Chemical Society. (2003). Chiral Carbohydrate Building Blocks with a New Perspective: Revisited.
ACS Omega. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
PNAS. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. [Link]
Research and Reviews: Journal of Pharmaceutical Analysis. (2023). Carbohydrates as Building Blocks for the Synthesis of Medicinally Important Molecules.
PMC. (2024). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. [Link]
Asymmetric Synthesis. Synthesis of Syn- and Anti- 1,3-Diols.
Organic Letters. (2021). Three-Pot Synthesis of Chiral Anti-1,3-diols through Asymmetric Organocatalytic Aldol and Wittig Reactions Followed by Epoxidation and Reductive Opening of the Epoxide. [Link]
MDPI. (2024). Chemoenzymatic Synthesis of ABC-Type Enantiostructured Triacylglycerols by the Use of the p-Methoxybenzyl Protective Group. [Link]
ResearchGate. Chiral pool sources for both enantiomers of solketal 1. [Link]
Chemistry LibreTexts. (2022). 5.
MDPI. (2025). Synthesis of Enantiostructured Triacylglycerol Prodrugs Constituting an Active Drug Located at Terminal sn-1 and sn-3 Positions of the Glycerol Backbone. [Link]
AccessPharmacy. Biological Building Blocks: Carbohydrates. [Link]
Taylor & Francis Online. (2009).
PrepChem.com. Synthesis of 3-O-Benzylglycerol. [Link]
Google Patents.
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PMC. Synthesis of Enantiostructured Triacylglycerol Prodrugs Constituting an Active Drug Located at Terminal sn-1 and sn-3 Positions of the Glycerol Backbone. [Link]
PMC.
Wiley Online Library.
PMC. (2003). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
AK Scientific. Heterocyclic Building Blocks.
Royal Society of Chemistry. (2024). Glycerol and its derivatives as potential C-3 bio-based building blocks for accessing active pharmaceutical ingredients. [Link]
Journal of the Korean Chemical Society. Application of chiral building blocks to the synthesis of drugs.
ResearchGate. (2019). Sustainable Value-added C3 Chemicals from Glycerol Transformations: A Mini Review for Heterogeneous Catalytic Processes. [Link]
ResearchGate. Solketal synthesis from glycerol and acetone in the presence of metal salts: A Lewis or Brønsted acid catalyzed reaction?. [Link]
Taylor & Francis Online. (1985). The Reaction of 1, 2-Disubstituted-3-Benzylglycerols and Trimethylsilyl Iodide (TMSI).
MilliporeSigma. 3-o-benzyl-sn-glycerol.
MDPI. (2021). Solketal Production via Solvent-Free Acetalization of Glycerol over Triphosphonic-Lanthanide Coordination Polymers. [Link]
ResearchGate. Glycerol conversion into C3 products. [Link]
MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. [Link]
A Comprehensive Guide to the Safe Disposal of 2-Phenyl-1,3-dioxan-5-ol
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and sustainable research environment. For researchers, scientists, and drug development professionals, unders...
Author: BenchChem Technical Support Team. Date: March 2026
The proper disposal of laboratory chemicals is not merely a regulatory requirement but a cornerstone of a safe and sustainable research environment. For researchers, scientists, and drug development professionals, understanding the specific handling and disposal protocols for each chemical is paramount. This guide provides a detailed, step-by-step operational plan for the safe disposal of 2-Phenyl-1,3-dioxan-5-ol (CAS Number: 1708-40-3), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Core Principles of Chemical Waste Management
The disposal of any chemical waste, including 2-Phenyl-1,3-dioxan-5-ol, is governed by regulations set forth by agencies such as the Environmental Protection Agency (EPA) in the United States.[3][4] The foundational principle is that hazardous waste must be managed in a way that protects human health and the environment.[5] This involves proper identification, segregation, containment, and labeling of waste.[4][6]
Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the chemical's hazards is essential.
While 2-Phenyl-1,3-dioxan-5-ol itself is a solid, it is structurally related to cyclic ethers like 1,4-dioxane, which are known to form explosive peroxides over time, especially when exposed to air and light.[7][8] Although this is less of a concern for the solid form, it is a critical consideration if the compound is dissolved in a solvent for disposal.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of 2-Phenyl-1,3-dioxan-5-ol.
Personal Protective Equipment (PPE) and Engineering Controls
Engineering Controls : All handling of 2-Phenyl-1,3-dioxan-5-ol for disposal should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7]
Wear splash-proof safety goggles and a face shield.[7]
A NIOSH-approved N95 respirator should be used to prevent inhalation of the powder.
Waste Segregation and Container Management
Waste Characterization : 2-Phenyl-1,3-dioxan-5-ol waste should be classified as a non-halogenated organic solid waste. Do not mix it with other waste streams unless explicitly permitted by your institution's hazardous waste program.[5][7]
Container Selection :
Use a designated, compatible hazardous waste container that is in good condition with a tightly sealing lid.[5][9] The container must be chemically compatible with the waste.[3]
For solid waste, a securely sealed polyethylene or glass container is appropriate.
Container Labeling :
The container must be clearly labeled with the words "Hazardous Waste."[4][5]
The full chemical name, "2-Phenyl-1,3-dioxan-5-ol," must be written out. Do not use abbreviations or chemical formulas.[5]
Indicate the known hazards: "Irritant," "Harmful if Swallowed."[2]
Maintain an accurate log of the amount of waste added to the container.[5]
On-site Accumulation and Storage
Satellite Accumulation Area : Store the hazardous waste container in a designated satellite accumulation area near the point of generation and under the control of laboratory personnel.[5]
Storage Conditions :
The storage area must be a well-ventilated, cool, and dry location, away from heat, sparks, and open flames.[7]
Ensure the waste is segregated from incompatible materials, such as strong oxidizing agents.[10][11]
Utilize secondary containment to prevent the spread of material in the event of a leak.[3][6]
Inspections : The container and the satellite accumulation area must be inspected weekly for any signs of leakage or deterioration.[5]
Final Disposal Procedures
Waste Pickup : When the waste container is approximately 90% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[4][5]
Regulatory Compliance : Adhere to all institutional, local, state, and federal regulations for waste pickup, documentation, and transportation.[3][12] The primary method for the ultimate disposal of similar organic compounds is incineration.[13]
Disposal of Contaminated Materials
Any materials, such as weighing paper, gloves, or spill cleanup supplies, that come into contact with 2-Phenyl-1,3-dioxan-5-ol must be disposed of as hazardous waste following the same procedures outlined above.[6]
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
Spill :
For a small spill, and if you are trained to do so, use an appropriate absorbent material to clean up the spill.[8]
Place all contaminated cleanup materials in a sealed, labeled hazardous waste container.[14]
For a large spill, evacuate the area and contact your institution's EHS department immediately.[8]
Exposure :
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[14]
Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[10][14]
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 2-Phenyl-1,3-dioxan-5-ol.
Caption: Disposal workflow for 2-Phenyl-1,3-dioxan-5-ol.
References
2-Phenyl-1,3-dioxan-5-ol mixture of cis and trans, = 97.0 HPLC 1708-40-3 - Sigma-Aldrich.
Navigating the Disposal of 1,4-Dioxane: A Guide for Labor
How to Ensure Safe Chemical Waste Disposal in Labor
Hazardous Chemical Waste Management Guidelines - Columbia | Research.
Chemical Waste Disposal Guidelines for Educ
2-Phenyl-1,3-dioxolane SDS, 936-51-6 Safety D
TCI AMERICA - Spectrum Chemical.
1,4-Dioxane - Standard Oper
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA.